molecular formula C32H34F3N5O4 B15578233 TL02-59

TL02-59

Cat. No.: B15578233
M. Wt: 609.6 g/mol
InChI Key: AMHWQBGAKJESFB-UHFFFAOYSA-N
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Description

TL02-59 is a useful research compound. Its molecular formula is C32H34F3N5O4 and its molecular weight is 609.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWQBGAKJESFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Selective Fgr Kinase Inhibitor TL02-59: A-Mechanistic Deep Dive into its Anti-Leukemic Activity in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PITTSBURGH, December 3, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of TL02-59, a novel N-phenylbenzamide kinase inhibitor, in Acute Myeloid Leukemia (AML) cells. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and therapeutic potential of targeting myeloid Src-family kinases in AML.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy with a pressing need for novel therapeutic strategies. Recent research has identified the non-receptor tyrosine kinase Fgr, a member of the Src family, as a promising therapeutic target in AML. This compound has emerged as a potent and selective inhibitor of Fgr, demonstrating significant anti-leukemic effects in both in vitro and in vivo preclinical models of AML.[1][2] This guide will detail the molecular mechanism of this compound, present key quantitative data, outline experimental methodologies, and visualize the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anti-leukemic effects primarily through the potent and highly selective inhibition of Fgr kinase.[1][2] It also demonstrates inhibitory activity against other myeloid Src-family kinases, namely Lyn and Hck.[3][4] The sensitivity of AML cells to this compound directly correlates with the expression levels of these myeloid Src-family kinases, particularly Fgr.[1][2] Notably, the efficacy of this compound is independent of the Flt3 mutational status, a common driver mutation in AML, suggesting its potential utility in a broader patient population.[1][2]

By inhibiting Fgr, this compound disrupts constitutive tyrosine kinase signaling pathways that are crucial for the proliferation and survival of AML cells.[1][2] This inhibition leads to growth arrest and the induction of apoptosis in AML cell lines and primary patient-derived AML cells.[3]

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
Fgr0.03
Lyn0.1
Hck160
Fes290
Flt3-ITD440
Syk470
p38α126
Taok3509

Data sourced from in vitro kinase assays.[1]

Table 2: Growth Inhibitory Activity of this compound in AML Cell Lines

Cell LineFlt3 StatusIC50 (nM)
MV4-11ITD+~5
MOLM-14ITD+6.6
THP-1WT>1000

IC50 values were determined after 72 hours of treatment.[1]

Table 3: In Vivo Efficacy of this compound in an AML Xenograft Model (MV4-11 cells)

Treatment GroupDose (mg/kg)Outcome
This compound120% reduction in bone marrow engraftment, 50% reduction in spleen engraftment, 70% reduction in peripheral blood leukemic cells.
This compound1060% reduction in bone marrow engraftment, complete eradication of leukemic cells from spleen and peripheral blood.[1]
Sorafenib10No effect on bone marrow or spleen engraftment, significant reduction in peripheral blood leukemic cells.
Vehicle Control-Progressive disease.

Treatment was administered daily via oral gavage for three weeks.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the mechanism of action and experimental procedures.

TL02_59_Mechanism_of_Action Mechanism of Action of this compound in AML Cells cluster_outcomes Cellular Outcomes TL02_59 This compound Fgr Fgr Kinase TL02_59->Fgr Potent Inhibition (pM IC50) Myeloid_SFKs Other Myeloid SFKs (Lyn, Hck) TL02_59->Myeloid_SFKs Inhibition Downstream_Signaling Downstream Signaling Pathways (e.g., STAT5, PI3K/AKT) Fgr->Downstream_Signaling Activation Myeloid_SFKs->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes Apoptosis Apoptosis Experimental_Workflow_In_Vitro In Vitro Experimental Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays AML_Cells AML Cell Lines (MV4-11, MOLM-14, THP-1) or Primary Patient Samples Treatment Incubate with varying concentrations of this compound AML_Cells->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis qPCR qPCR for Kinase Expression Treatment->qPCR Kinase_Assay In Vitro Kinase Assay Experimental_Workflow_In_Vivo In Vivo Xenograft Model Workflow cluster_endpoints Endpoints Engraftment Engraftment of MV4-11 AML cells into NSG mice Treatment Daily oral gavage with This compound, Sorafenib, or Vehicle (3 weeks) Engraftment->Treatment Analysis Analysis of Leukemic Burden Treatment->Analysis BM Bone Marrow Analysis->BM Spleen Spleen Analysis->Spleen PB Peripheral Blood Analysis->PB

References

The Primary Cellular Target of TL02-59: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary cellular target and mechanism of action of TL02-59, a novel kinase inhibitor with significant therapeutic potential in hematological malignancies.

Executive Summary

This compound is a potent and selective, orally active N-phenylbenzamide inhibitor primarily targeting the myeloid Src-family kinase Fgr .[1][2][3][4][5] It exhibits picomolar potency against Fgr and displays remarkable anti-leukemic activity in preclinical models of Acute Myelogenous Leukemia (AML).[3][4] The inhibitory action of this compound is independent of the Flt3 mutational status, suggesting its potential utility in a broader patient population.[3][4][5]

Quantitative Analysis of Kinase Inhibition

This compound demonstrates a narrow target specificity profile, with its primary potency directed against Fgr.[3][5] The following table summarizes the in vitro inhibitory activity of this compound against key Src-family kinases.

Kinase TargetIC50 (nM)
Fgr0.03
Lyn0.1
Hck160
Table 1: In vitro inhibitory concentrations of this compound against Src-family kinases.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-site inhibitor, binding to the kinase domain of Fgr in a Type II manner.[6] This binding prevents the autophosphorylation of Fgr, a critical step in its activation and the subsequent downstream signaling cascades that promote cell proliferation and survival in AML.[1][2][3] The efficacy of this compound is strongly correlated with the expression levels of Fgr in AML patient samples.[3][4][6]

TL02_59_Mechanism_of_Action Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor Fgr Fgr Kinase Growth Factor Receptor->Fgr Activates Downstream Downstream Signaling (e.g., Proliferation, Survival) Fgr->Downstream Activates ATP ATP ATP->Fgr Binds to ATP pocket TL02_59 This compound TL02_59->Fgr Competitively Binds to ATP pocket TL02_59->Downstream Inhibits

Caption: Competitive inhibition of Fgr by this compound.

The constitutive activation of tyrosine kinase signaling pathways is a common feature of AML.[1][3][5] Fgr, along with other myeloid Src-family kinases like Hck and Lyn, plays a crucial role in these aberrant pathways. This compound's selective inhibition of Fgr disrupts these oncogenic signals.

Fgr_Signaling_Pathway_in_AML Simplified Fgr Signaling in AML and Point of Inhibition cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth Factors Growth Factors Fgr Fgr Kinase Growth Factors->Fgr Cytokines Cytokines Cytokines->Fgr Oncogenic Drivers Oncogenic Drivers Oncogenic Drivers->Fgr Proliferation Cell Proliferation Survival Cell Survival Differentiation_Block Block in Differentiation Fgr->Proliferation Fgr->Survival Fgr->Differentiation_Block TL02_59 This compound TL02_59->Fgr

Caption: Inhibition of Fgr-mediated oncogenic signaling by this compound.

Experimental Protocols

The identification and characterization of this compound's primary target involved several key experimental approaches.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Methodology:

  • Recombinant kinases (Fgr, Lyn, Hck) are incubated with a fluorescently labeled peptide substrate and ATP.

  • This compound is added in a range of concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit Fgr autophosphorylation in a cellular context.

Methodology:

  • Myeloid cells (e.g., TF-1) are transduced to express Fgr.[3]

  • The cells are treated with varying concentrations of this compound for a defined period (e.g., 6 hours).[2][3]

  • Following treatment, cells are lysed, and Fgr is immunoprecipitated from the cell extracts.

  • The immunoprecipitated proteins are resolved by SDS-PAGE.

  • Western blotting is performed using an antibody specific to the phosphorylated activation loop of Src-family kinases (pTyr416) to detect active Fgr.[3]

  • Total Fgr levels are also assessed by immunoblotting to ensure equal loading.

Cellular_Autophosphorylation_Workflow Workflow for Cellular Autophosphorylation Assay start Transduced Myeloid Cells (Expressing Fgr) treatment Treat with this compound (Concentration Gradient) start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation of Fgr lysis->ip sds_page SDS-PAGE ip->sds_page western Western Blot sds_page->western detection Detection with Anti-pTyr416 Antibody western->detection analysis Analysis of Fgr Phosphorylation Levels detection->analysis

Caption: Experimental workflow for assessing Fgr autophosphorylation.

In Vivo Mouse Xenograft Model of AML

Objective: To evaluate the anti-leukemic efficacy of this compound in a living organism.

Methodology:

  • Immunocompromised mice (e.g., NSG mice) are injected with human AML cells (e.g., MV4-11).[3]

  • The leukemic cells are allowed to engraft for a period of time (e.g., two weeks).[3]

  • Mice are then randomized into treatment groups and administered this compound orally on a daily schedule (e.g., 1 and 10 mg/kg for three weeks).[1][3]

  • Control groups receive a vehicle or a standard-of-care compound like sorafenib.[3]

  • At the end of the treatment period, the animals are euthanized.

  • The presence of leukemic cells in the bone marrow, spleen, and peripheral blood is quantified by flow cytometry using antibodies against human-specific cell surface markers (e.g., CD45 and CD33).[3]

Conclusion

This compound is a highly potent and selective inhibitor of the myeloid Src-family kinase Fgr. Its mechanism of action, centered on the inhibition of Fgr autophosphorylation, leads to the suppression of AML cell growth and proliferation. The preclinical data strongly support Fgr as a valuable therapeutic target in AML, and this compound represents a promising lead compound for further clinical development.

References

The Inhibition of the TL02-59 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TL02-59 is a potent and selective, orally active inhibitor of the myeloid Src-family kinase Fgr.[1][2] This technical guide provides an in-depth overview of the this compound signaling pathway, its inhibition, and the methodologies used to characterize its effects, particularly in the context of Acute Myelogenous Leukemia (AML). This compound has demonstrated picomolar potency against Fgr and significant anti-leukemic activity in both in vitro and in vivo models.[3][4] This document details the quantitative data supporting its efficacy, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction to this compound and the Fgr Signaling Pathway

Acute Myelogenous Leukemia (AML) is a hematologic malignancy often characterized by the aberrant activation of tyrosine kinase signaling pathways.[3][5] The Src-family kinases (SFKs), including Fgr, Hck, and Lyn, are non-receptor tyrosine kinases that play a crucial role in the signaling cascades of myeloid cells.[3] Overexpression and constitutive activation of these kinases are associated with AML pathogenesis.[3]

This compound has emerged as a highly selective inhibitor of Fgr, a key SFK implicated in AML cell proliferation and survival.[1][3] Fgr is involved in various cellular processes, including cell differentiation, migration, and immune responses.[6][7] In the context of AML, Fgr activation can lead to the phosphorylation of downstream substrates, initiating a cascade of signals that promote leukemic cell growth and survival.[8] this compound's inhibitory action blocks these pro-leukemic signals, inducing growth arrest and apoptosis in AML cells.[1][2]

Quantitative Data on this compound Inhibition

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Reference
Fgr0.03[1][2]
Lyn0.1[1][2]
Hck160[1][2]
Flt3-ITD440[3]
Fes290[3]
Syk470[3]

Table 2: In Vitro Anti-Leukemic Activity of this compound in AML Cell Lines

Cell LineFlt3 StatusThis compound IC50 (nM)Reference
MV4-11ITD+Not explicitly stated, but growth inhibited at single-digit nM potency[3]
MOLM-14ITD+6.6[3]
THP-1Wild-TypeNo effect at concentrations up to 1 µM[3]

Table 3: In Vivo Efficacy of this compound in an AML Xenograft Mouse Model (MV4-11 cells)

Treatment GroupDoseDurationEffect on Spleen and Peripheral BloodEffect on Bone MarrowReference
This compound1 mg/kg/day (oral)3 weeks50% reduction in spleen engraftment, 70% reduction in peripheral blood leukemia cells20% reduction in engraftment[3]
This compound10 mg/kg/day (oral)3 weeksComplete elimination of leukemic cells60% reduction in engraftment[3]
Sorafenib10 mg/kg/day (oral)3 weeksNo effectNo effect[3]

Table 4: Pharmacokinetic Properties of this compound in Mice

Administration RouteHalf-life (t1/2)Reference
Intravenous (i.v.)5.7 hours[1]
Oral (p.o.)6.5 hours[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-leukemic effects by inhibiting the Fgr signaling pathway. Upon activation, Fgr phosphorylates a range of downstream substrates, leading to the activation of multiple pro-survival and proliferative pathways. This compound, by binding to the ATP-binding site of Fgr, prevents this initial phosphorylation event, thereby blocking the entire downstream cascade.

TL02_59_Signaling_Pathway TL02_59 This compound Fgr Fgr Kinase TL02_59->Fgr Inhibits Syk Syk Fgr->Syk Phosphorylates & Activates Signalsome Signalsome Complex (RAF, LYN, SLP-76, CBL) Fgr->Signalsome Activates Differentiation Upregulation of CD38, CD11b, p27 Fgr->Differentiation Induces LAT LAT Syk->LAT SLP76 SLP-76 Syk->SLP76 Gab2 Gab2 Syk->Gab2 MAPK_Pathway MAPK Pathway LAT->MAPK_Pathway Akt_Pathway Akt Pathway Gab2->Akt_Pathway Signalsome->MAPK_Pathway Cell_Proliferation Cell Proliferation & Survival Akt_Pathway->Cell_Proliferation MAPK_Pathway->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibits

Figure 1: this compound Inhibition of the Fgr Signaling Pathway.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against Fgr kinase.

  • Reagents and Materials:

    • Recombinant human Fgr kinase

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

    • ATP

    • Fgr-specific substrate (e.g., a synthetic peptide)

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 96-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add the recombinant Fgr kinase and the Fgr substrate to each well.

    • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Blue®)

This protocol outlines the steps to determine the effect of this compound on the viability of AML cell lines.

  • Reagents and Materials:

    • AML cell lines (e.g., MV4-11, MOLM-14, THP-1)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • CellTiter-Blue® Cell Viability Assay reagent (Promega)

    • 96-well cell culture plates

    • Fluorescence plate reader

  • Procedure:

    • Seed the AML cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Treat the cells with the diluted this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

    • Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo AML Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

  • Reagents and Materials:

    • Immunocompromised mice (e.g., NOD/SCID or NSG)

    • AML cells (e.g., MV4-11)

    • Sterile PBS

    • This compound formulation for oral gavage

    • Vehicle control formulation

    • Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)

  • Procedure:

    • Inject a suspension of MV4-11 cells intravenously into the tail vein of the immunocompromised mice.

    • Allow the leukemia to establish for a period of time (e.g., 2 weeks).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 1 mg/kg or 10 mg/kg) or vehicle control daily via oral gavage for a specified duration (e.g., 3 weeks).

    • Monitor the health and body weight of the mice regularly.

    • At the end of the treatment period, collect peripheral blood, spleen, and bone marrow samples.

    • Prepare single-cell suspensions from the collected tissues.

    • Use flow cytometry with antibodies against human and mouse CD45 to quantify the percentage of human leukemic cells in each tissue.

    • Compare the leukemic burden in the this compound-treated groups to the vehicle control group to assess efficacy.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical progression of the research.

In_Vitro_Workflow cluster_kinase_assay In Vitro Kinase Assay cluster_cell_assay Cell Viability Assay k1 Prepare this compound Dilutions k2 Add Kinase, Substrate, and Inhibitor to Plate k1->k2 k3 Initiate Reaction with ATP k2->k3 k4 Incubate k3->k4 k5 Measure ADP Production k4->k5 k6 Calculate IC50 k5->k6 c1 Seed AML Cells c2 Treat with this compound c1->c2 c3 Incubate (72h) c2->c3 c4 Add CellTiter-Blue c3->c4 c5 Measure Fluorescence c4->c5 c6 Determine IC50 c5->c6

Figure 2: In Vitro Experimental Workflow.

In_Vivo_Workflow v1 Inject AML Cells into Mice v2 Allow Leukemia Engraftment v1->v2 v3 Randomize Mice into Treatment Groups v2->v3 v4 Daily Oral Gavage with This compound or Vehicle v3->v4 v5 Monitor Mice v4->v5 v6 Collect Tissues (Blood, Spleen, Bone Marrow) v5->v6 v7 Flow Cytometry Analysis v6->v7 v8 Assess Leukemic Burden v7->v8

Figure 3: In Vivo Experimental Workflow.

Conclusion

This compound is a promising therapeutic agent for AML, exhibiting high selectivity and potent inhibitory activity against Fgr kinase. The data presented in this guide highlight its efficacy in preclinical models, and the detailed protocols provide a foundation for further research and development. The inhibition of the Fgr signaling pathway by this compound represents a targeted therapeutic strategy that may offer significant clinical benefit for AML patients with overexpression of this kinase. Further investigation into the broader applications of this compound in other Fgr-driven malignancies is warranted.

References

TL02-59: A Targeted Approach to Inducing Apoptosis in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delineates the role and mechanism of TL02-59, a potent and selective N-phenylbenzamide kinase inhibitor, in inducing apoptosis in leukemia cells, with a primary focus on Acute Myeloid Leukemia (AML). This compound exhibits high efficacy in suppressing the proliferation of AML cells and triggering programmed cell death by targeting the myeloid Src-family kinase Fgr. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies for assessing its apoptotic effects, and a visualization of the implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel cancer therapeutics.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A common feature of AML is the constitutive activation of tyrosine kinase signaling pathways, which drives cell proliferation and survival. The Src-family kinases (SFKs), particularly Fgr, Hck, and Lyn, are non-receptor tyrosine kinases that are often overexpressed and hyperactivated in AML cells.[1][2] this compound has emerged as a promising therapeutic agent that selectively inhibits Fgr with picomolar potency, leading to growth arrest and apoptosis in AML cell lines and primary patient samples.[1][3] Notably, the efficacy of this compound correlates with the expression levels of myeloid SFKs and is independent of the Flt3 mutational status, suggesting its potential utility in a broad range of AML subtypes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
Fgr0.03
Lyn0.1
Hck160

Data sourced from MedChemExpress and the Network of Cancer Research.[2][3]

Table 2: In Vitro Anti-proliferative and Pro-apoptotic Activity of this compound in AML Cell Lines

Cell LineKey CharacteristicsAnti-proliferative IC50 (nM)Apoptosis Induction
MV4-11Flt3-ITD+Single-digit nM rangePotent induction
MOLM-14Flt3-ITD+6.6Potent induction
THP-1MLL-AF9 translocation, NRAS mutation> 1000No significant effect

Data from studies by Weir MC, et al.[1]

Table 3: In Vivo Efficacy of this compound in an AML Mouse Model (MV4-11 Xenograft)

Treatment GroupDosageRoute of AdministrationDurationOutcome
This compound1 mg/kgOral gavage3 weeks20% reduction in bone marrow engraftment, 50% reduction in spleen engraftment, 70% reduction in peripheral blood leukemic cells.
This compound10 mg/kgOral gavage3 weeksComplete eradication of leukemic cells from spleen and peripheral blood, 60% reduction in bone marrow engraftment.
Sorafenib10 mg/kgOral gavage3 weeksNo effect on bone marrow or spleen engraftment, significant reduction in peripheral blood leukemic cells.

Data from a study published by the NIH.[1]

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis in leukemia cells primarily through the inhibition of the Src-family kinase Fgr. This targeted inhibition disrupts downstream pro-survival signaling pathways, leading to the activation of the intrinsic apoptotic cascade.

Fgr-Mediated Pro-Survival Signaling

In AML cells, constitutively active Fgr contributes to cell survival and proliferation by activating downstream signaling pathways, including the STAT3 and PI3K/Akt pathways. Activated STAT3 promotes the transcription of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Mcl-1, which inhibit the pro-apoptotic proteins Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

This compound-Mediated Apoptotic Signaling

By inhibiting Fgr, this compound leads to a decrease in the phosphorylation and activation of STAT3. This, in turn, downregulates the expression of anti-apoptotic proteins Bcl-2 and Mcl-1. The resulting imbalance in the Bcl-2 family of proteins allows for the activation of Bax and Bak, leading to MOMP and the release of cytochrome c from the mitochondria. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

TL02_59_Apoptosis_Pathway cluster_cell Leukemia Cell TL02_59 This compound Fgr Fgr Kinase (Active) TL02_59->Fgr Inhibition STAT3_p STAT3 (Phosphorylated/Active) Fgr->STAT3_p Phosphorylation Bcl2_Mcl1 Anti-apoptotic Proteins (Bcl-2, Mcl-1) STAT3_p->Bcl2_Mcl1 Upregulation Bax_Bak Pro-apoptotic Proteins (Bax, Bak) Bcl2_Mcl1->Bax_Bak Inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induction CytoC Cytochrome c (Release) MOMP->CytoC Casp9 Caspase-9 (Activation) CytoC->Casp9 Casp3_7 Caspase-3/7 (Activation) Casp9->Casp3_7 Apoptosis Apoptosis Casp3_7->Apoptosis

Caption: this compound induced apoptosis signaling pathway in leukemia cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound on leukemia cells.

Cell Viability and Proliferation Assay

This assay measures the metabolic activity of viable cells to determine the anti-proliferative effects of this compound.

  • Materials:

    • Leukemia cell lines (e.g., MV4-11, MOLM-14, THP-1)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound stock solution (in DMSO)

    • 96-well microplates

    • CellTiter-Blue® Cell Viability Assay reagent (Promega) or similar

    • Plate reader

  • Procedure:

    • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of CellTiter-Blue® reagent to each well and incubate for 1-4 hours.

    • Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed leukemia cells in 96-well plate start->seed_cells prepare_drug Prepare serial dilutions of this compound seed_cells->prepare_drug add_drug Add drug dilutions to cells prepare_drug->add_drug incubate Incubate for 72 hours add_drug->incubate add_reagent Add CellTiter-Blue® reagent incubate->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure Measure fluorescence incubate_reagent->measure analyze Calculate viability and IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for cell viability and proliferation assay.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Leukemia cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Treat leukemia cells with the desired concentration of this compound for the specified time (e.g., 48-72 hours). Include a vehicle control.

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in dark stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze end End analyze->end

Caption: Experimental workflow for apoptosis assay using Annexin V/PI staining.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7.

  • Materials:

    • Leukemia cells treated with this compound

    • Caspase-Glo® 3/7 Assay System (Promega) or similar

    • 96-well white-walled microplates

    • Luminometer

  • Procedure:

    • Seed leukemia cells in a 96-well white-walled plate and treat with this compound as described for the viability assay.

    • After the incubation period, equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.

    • Normalize the caspase activity to the number of viable cells (determined from a parallel viability assay).

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.

  • Materials:

    • Leukemia cells treated with this compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer buffer and apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Fgr, anti-phospho-STAT3, anti-STAT3, anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse the treated cells with RIPA buffer and quantify the protein concentration.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

Conclusion

This compound represents a highly promising, selective inhibitor of the Fgr kinase with potent pro-apoptotic activity in AML cells. Its mechanism of action, centered on the disruption of Fgr-mediated survival signaling, offers a targeted therapeutic strategy, particularly for AML subtypes that overexpress myeloid Src-family kinases. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a novel anti-leukemic agent. Future studies should focus on elucidating the full spectrum of its downstream effects and its potential in combination therapies to overcome resistance and improve patient outcomes.

References

TL02-59: A Novel Fgr Inhibitor with Efficacy in Acute Myeloid Leukemia Independent of Flt3 Mutational Status

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While mutations in the FMS-like tyrosine kinase 3 (Flt3) gene are common and represent a key therapeutic target, the efficacy of Flt3 inhibitors can be limited by resistance. This technical guide explores the preclinical evidence for TL02-59, a potent and selective inhibitor of the myeloid Src-family kinase Fgr, in the context of AML, including its effectiveness in Flt3-mutant AML. The data indicate that this compound's anti-leukemic activity is primarily driven by Fgr inhibition and is independent of the Flt3 mutational status, suggesting its potential as a therapeutic agent in a broader AML patient population, including those with Flt3-mutated disease where Fgr is overexpressed.

Introduction to this compound and its Primary Target, Fgr

This compound is an N-phenylbenzamide kinase inhibitor with high potency against Fgr, a non-receptor tyrosine kinase expressed in myeloid cells.[1] Kinome-wide specificity profiling has demonstrated a narrow target profile for this compound, with picomolar potency against Fgr.[1] While Flt3 mutations are a significant driver in approximately one-third of AML cases, leading to constitutive activation of downstream signaling pathways promoting cell proliferation and survival, this compound offers an alternative therapeutic strategy by targeting the Src-family kinases, which can also contribute to leukemogenesis.[2][3]

Efficacy of this compound in AML Models

Preclinical studies have demonstrated the potent anti-AML efficacy of this compound both in vitro and in vivo.[1][4] A key finding from this research is that the sensitivity of primary AML patient samples to this compound does not correlate with Flt3 expression or mutational status.[1][4] In fact, the four patient samples most sensitive to this compound were wild-type for Flt3, highlighting that the drug's mechanism of action is not reliant on the presence of a Flt3 mutation.[1][4] The primary determinant of sensitivity to this compound appears to be the expression level of myeloid Src-family kinases, particularly Fgr.[1]

In Vitro Efficacy

In vitro studies have shown that this compound potently suppresses the proliferation of a majority of primary AML bone marrow samples.[1] Furthermore, it induces growth arrest and apoptosis in AML cell lines that express Fgr.[2]

In Vivo Efficacy

In a mouse xenograft model of AML, oral administration of this compound resulted in the complete elimination of leukemic cells from the spleen and peripheral blood, along with a significant reduction in bone marrow engraftment.[1][4]

Data Presentation

Kinase Inhibitory Profile of this compound
Kinase TargetIC50 (nM)
Fgr0.03
Lyn0.1
Hck160
Flt3-ITD440
Fes290
Syk470
p38α126
Taok3509

Source: Weir MC, et al. ACS Chem Biol. 2018.[1]

In Vivo Efficacy of this compound in AML Xenograft Model
Treatment GroupDosageDurationOutcome
Vehicle Control-3 weeksProgressive disease
This compound10 mg/kg, oral daily3 weeksComplete elimination of leukemic cells from spleen and peripheral blood; significant reduction in bone marrow engraftment.

Source: Weir MC, et al. ACS Chem Biol. 2018.[1][4]

Signaling Pathways

Flt3 Signaling in AML

Mutations in Flt3, such as internal tandem duplications (Flt3-ITD), lead to ligand-independent dimerization and constitutive activation of the receptor. This results in the aberrant activation of downstream signaling pathways, including STAT5, MAPK, and PI3K/AKT, which drive cell proliferation and inhibit apoptosis.

Flt3_Signaling Flt3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flt3 Flt3-ITD STAT5 STAT5 Flt3->STAT5 PI3K PI3K Flt3->PI3K RAS RAS Flt3->RAS Proliferation Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TL0259_Mechanism Proposed Mechanism of this compound in AML TL0259 This compound Fgr Fgr Kinase TL0259->Fgr inhibition Downstream Downstream Pro-Survival/ Proliferative Signaling Fgr->Downstream activation Apoptosis Apoptosis/ Growth Arrest Downstream->Apoptosis inhibition Experimental_Workflow Preclinical Evaluation Workflow for this compound in AML cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines AML Cell Lines Viability Cell Viability Assays CellLines->Viability WesternBlot Western Blotting CellLines->WesternBlot PrimarySamples Primary AML Samples PrimarySamples->Viability Xenograft AML Xenograft Model Viability->Xenograft Promising Results WesternBlot->Xenograft Efficacy Efficacy Studies Xenograft->Efficacy

References

TL02-59: A Potent and Selective Fgr Kinase Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Development of a Novel Kinase Inhibitor

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of TL02-59, a novel and selective N-phenylbenzamide inhibitor of the myeloid Src-family kinase, Fgr. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Fgr in Acute Myeloid Leukemia (AML).

Introduction to this compound and its Target, Fgr

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A key driver of AML pathogenesis is the dysregulation of tyrosine kinase signaling pathways.[1][2] The Src-family kinases (SFKs), particularly Fgr, Hck, and Lyn, which are predominantly expressed in myeloid cells, have been identified as crucial mediators of leukemogenic signaling.[3][4]

This compound is a potent, selective, and orally bioavailable small molecule inhibitor that targets Fgr with picomolar affinity.[1][5][6][7] Its discovery has highlighted Fgr as a previously unrecognized and critical therapeutic target in AML, independent of Flt3 mutational status.[4][8] Preclinical studies have demonstrated that this compound effectively suppresses AML cell growth both in vitro and in vivo, suggesting its potential as a lead compound for clinical development.[1][4][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro kinase inhibitory activity, efficacy against AML cell lines, and in vivo pharmacokinetic and efficacy parameters.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Assay TypeReference
Fgr0.03In Vitro Kinase Assay[1][5][7]
Lyn0.10In Vitro Kinase Assay[1][5]
Hck160In Vitro Kinase Assay[1][5]
Flt3-WT633In Vitro Kinase Assay[8]
Flt3-ITD440In Vitro Kinase Assay[8]
Syk470In Vitro Kinase Assay[8]
Fes290In Vitro Kinase Assay[8]
p38α126In Vitro Kinase Assay[8]
Taok3509In Vitro Kinase Assay[8]

Table 2: In Vitro Efficacy of this compound in AML Cell Lines

Cell LineIC50 (nM) for Growth InhibitionKey FeaturesReference
MOLM-146.6Flt3-ITD+[8]
THP-1> 1000Flt3-WT[8]

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound

ParameterValueSpeciesAdministrationReference
Plasma Half-life (t1/2)5.7 hMouseIntravenous (i.v.)[1][2]
Plasma Half-life (t1/2)6.5 hMouseOral (p.o.)[1][2]
Efficacy in MV4-11 Xenograft Model
1 mg/kg/day (p.o. for 3 weeks)20% reduction in bone marrow engraftment, 50% reduction in spleen engraftment, 70% reduction in peripheral blood leukemia cells.NSG MiceOral[8]
10 mg/kg/day (p.o. for 3 weeks)Complete eradication of leukemic cells from spleen and peripheral blood, 60% reduction in bone marrow engraftment.NSG MiceOral[4][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Fgr in AML and a general workflow for the preclinical evaluation of this compound.

Fgr_Signaling_Pathway Proposed Fgr Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor (e.g., c-Kit, FLT3) Fgr Fgr Growth_Factor_Receptor->Fgr Activation Fgr->Growth_Factor_Receptor Association PI3K PI3K Fgr->PI3K RAS RAS Fgr->RAS STAT5 STAT5 Fgr->STAT5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Gene Expression (Proliferation, Survival, Anti-apoptosis) mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5->Proliferation_Survival TL02_59 This compound TL02_59->Fgr Inhibition

Caption: Proposed signaling cascade initiated by Fgr in AML cells, leading to increased proliferation and survival, and the inhibitory action of this compound.

Experimental_Workflow Preclinical Evaluation Workflow for this compound Discovery Compound Discovery (N-phenylbenzamide scaffold) In_Vitro_Kinase_Assay In Vitro Kinase Assays (IC50 determination) Discovery->In_Vitro_Kinase_Assay Cell_Based_Assays Cell-Based Assays (AML cell lines, primary samples) In_Vitro_Kinase_Assay->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (Fgr autophosphorylation) Cell_Based_Assays->Mechanism_of_Action In_Vivo_PK In Vivo Pharmacokinetics (Mouse model) Cell_Based_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (AML Xenograft Model) Mechanism_of_Action->In_Vivo_Efficacy In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization & Clinical Candidate Selection In_Vivo_Efficacy->Lead_Optimization

Caption: A generalized workflow for the preclinical characterization of a kinase inhibitor like this compound, from initial discovery to in vivo efficacy studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound. These protocols are representative of standard laboratory procedures.

In Vitro Kinase Assay (Z'-LYTE™ Assay)

This assay determines the in vitro potency of this compound against a panel of purified kinases.

Materials:

  • Recombinant human kinases (e.g., Fgr, Lyn, Hck)

  • Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific)

  • ATP

  • This compound (serial dilutions)

  • 384-well assay plates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in the kinase reaction buffer.

  • In a 384-well plate, add the kinase, the appropriate peptide substrate, and the this compound dilution or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Add the Z'-LYTE™ development reagent to each well.

  • Incubate for an additional hour at room temperature.

  • Stop the reaction by adding the Stop Reagent.

  • Measure the fluorescence emission at 445 nm and 520 nm using a plate reader.

  • Calculate the ratio of the two emission signals, which corresponds to the extent of peptide phosphorylation.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Blue® Assay)

This assay measures the effect of this compound on the viability of AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-14, THP-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (serial dilutions)

  • CellTiter-Blue® Cell Viability Assay reagent (Promega)

  • 96-well clear-bottom black plates

  • Plate reader capable of fluorescence measurement

Procedure:

  • Seed the AML cells in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in the culture medium.

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Add 20 µL of CellTiter-Blue® reagent to each well.

  • Incubate for an additional 4 hours at 37°C.

  • Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value for growth inhibition.

Fgr Autophosphorylation Assay (Immunoblotting)

This assay assesses the ability of this compound to inhibit the catalytic activity of Fgr within cells.

Materials:

  • TF-1 myeloid cells transduced with a retrovirus carrying Fgr

  • This compound (various concentrations)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Fgr antibody

  • Anti-phospho-Src family (Tyr416) antibody

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE gels and transfer apparatus

  • Western blot detection reagents (e.g., ECL)

Procedure:

  • Treat the Fgr-expressing TF-1 cells with various concentrations of this compound or vehicle for 6 hours.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with an anti-Fgr antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 2 hours to immunoprecipitate Fgr.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Probe the membrane with an anti-phospho-Src family (Tyr416) antibody to detect Fgr autophosphorylation.

  • Strip the membrane and re-probe with an anti-Fgr antibody to determine the total amount of immunoprecipitated Fgr.

  • Visualize the protein bands using an appropriate detection system.

In Vivo AML Xenograft Model

This model evaluates the in vivo efficacy of this compound in a setting that mimics human AML.

Materials:

  • Immunocompromised mice (e.g., NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ or NSG mice)

  • MV4-11 human AML cells

  • Matrigel (optional, for subcutaneous injection)

  • This compound formulated for oral gavage

  • Vehicle control

  • Flow cytometry antibodies (e.g., anti-human CD45)

Procedure:

  • Inject 1 x 10^7 MV4-11 cells intravenously (tail vein) or subcutaneously into the flank of NSG mice.

  • Allow the leukemia to establish for approximately two weeks.

  • Randomize the mice into treatment groups (e.g., vehicle, this compound at 1 mg/kg and 10 mg/kg).

  • Administer this compound or vehicle daily by oral gavage for three weeks.

  • Monitor the mice for signs of toxicity and measure body weight regularly.

  • At the end of the treatment period, euthanize the mice and collect peripheral blood, spleen, and bone marrow.

  • Prepare single-cell suspensions from the collected tissues.

  • Stain the cells with an anti-human CD45 antibody to identify the human leukemic cells.

  • Analyze the percentage of human CD45+ cells in each tissue by flow cytometry to determine the extent of leukemic engraftment and the efficacy of the treatment.

Conclusion

This compound has emerged as a highly promising preclinical candidate for the treatment of AML. Its potent and selective inhibition of Fgr, a key kinase in myeloid cell signaling, provides a strong rationale for its further development. The data presented in this guide highlight the significant anti-leukemic activity of this compound in both in vitro and in vivo models. The detailed experimental protocols provide a framework for the continued investigation and evaluation of this and other novel kinase inhibitors. Further studies are warranted to explore the full therapeutic potential of this compound and to advance it towards clinical trials for AML patients, particularly those with high Fgr expression.

References

Methodological & Application

Application Notes and Protocols for TL02-59 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TL02-59, a potent and selective Src-family kinase Fgr inhibitor, in in vitro experimental settings. The optimal concentration of this compound is highly dependent on the cell type, the specific biological question being addressed, and the duration of the experiment. This document outlines the key considerations and provides detailed protocols for determining the optimal concentration for your specific research needs.

Mechanism of Action

This compound is an orally active and selective inhibitor of Fgr, a Src-family kinase. It exhibits picomolar potency against Fgr with an IC50 of 0.03 nM.[1][2][3][4] It also demonstrates inhibitory activity against other kinases, including Lyn (IC50 = 0.1 nM) and Hck (IC50 = 160 nM).[1][2][3] The primary application of this compound has been in the context of Acute Myelogenous Leukemia (AML), where it has been shown to potently suppress AML cell growth.[1][2][5][6][7] this compound functions by inhibiting the autophosphorylation of Fgr, a critical step in its activation and downstream signaling.[1][3][5]

Signaling Pathway

The signaling pathway affected by this compound primarily involves the Fgr kinase, a member of the Src family of non-receptor tyrosine kinases. These kinases play a crucial role in regulating various cellular processes, including cell growth, proliferation, differentiation, and survival. In myeloid cells, Fgr, Hck, and Lyn are key players in signaling pathways that can become constitutively active in malignancies like AML.[5][7] this compound's inhibition of Fgr disrupts these aberrant signaling cascades, leading to reduced cell viability and induction of apoptosis in sensitive cancer cells.

Fgr_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Fgr Fgr (Src-family kinase) RTK->Fgr Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Fgr->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis TL02_59 This compound TL02_59->Fgr Inhibition

Caption: Fgr Signaling Pathway Inhibition by this compound.

Data Presentation

The following tables summarize the in vitro inhibitory activity of this compound against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
Fgr0.03
Lyn0.1
Hck160
Flt3-ITD440
Fes290
Syk470
p38α126
Taok3509

Source:[1][2][3][5]

Table 2: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

Cell LineDescriptionIC50 for Growth Inhibition (nM)
MV4-11Flt3-ITD+Single-digit nM potency
MOLM-14Flt3-ITD+6.6
THP-1MLL-AF9, NRAS mutNo effect up to 1 µM

Source:[5]

Table 3: Effect of this compound on Fgr Autophosphorylation in TF-1 Myeloid Cells

This compound Concentration (nM)Effect on Fgr Autophosphorylation
0.1 - 1Partial Inhibition
> 10Complete Inhibition

Source:[1][3][5]

Experimental Protocols

To determine the optimal concentration of this compound for a specific in vitro experiment, a dose-response study is recommended. The following protocols provide a general framework for assessing cell viability and target inhibition.

Protocol 1: Determination of IC50 for Cell Viability

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a chosen cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Blue®, MTT, or similar)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common starting range is from 1 µM down to 0.01 nM, with a vehicle control (DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a period relevant to the cell doubling time and experimental goals (e.g., 72 hours).

  • Cell Viability Assay:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours).

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Fgr Phosphorylation

This protocol is designed to assess the direct inhibitory effect of this compound on its target, Fgr, by measuring its phosphorylation status.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Fgr, anti-total-Fgr, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 6 hours).[1][3]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Fgr overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total Fgr and a loading control (e.g., GAPDH or β-actin).

    • Quantify the band intensities and normalize the phospho-Fgr signal to the total Fgr and loading control signals to determine the extent of inhibition at each concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the optimal concentration of this compound for in vitro studies.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Optimization start Define Experimental Goals (e.g., IC50, target engagement) select_cell Select Appropriate Cell Line(s) start->select_cell prepare_reagents Prepare this compound Stock & Cell Culture Reagents select_cell->prepare_reagents dose_response Perform Dose-Response (Cell Viability Assay) prepare_reagents->dose_response target_engagement Assess Target Engagement (e.g., Western Blot for p-Fgr) prepare_reagents->target_engagement analyze_viability Calculate IC50 from Dose-Response Curve dose_response->analyze_viability analyze_target Quantify Target Inhibition target_engagement->analyze_target determine_optimal Determine Optimal Concentration Based on Combined Data analyze_viability->determine_optimal analyze_target->determine_optimal

Caption: Workflow for Optimal this compound Concentration Determination.

References

Application Notes and Protocols for In Vivo Administration of TL02-59 in Mouse Models of AML

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy with a poor prognosis, necessitating the development of novel targeted therapies.[1][2] Upregulation of tyrosine kinase signaling is a common feature in AML.[1] TL02-59 is a potent and selective, orally active inhibitor of the myeloid Src-family kinase Fgr.[1][3] This compound has demonstrated significant anti-leukemic activity in preclinical mouse models of AML, making it a promising candidate for further development.[2][4][5] These application notes provide detailed protocols for the in vivo administration of this compound in a widely used AML mouse model, offering a guide for researchers investigating its therapeutic potential.

Mechanism of Action and Target Profile

This compound is a highly selective inhibitor of Fgr, a non-receptor tyrosine kinase expressed in myeloid cells.[2][5] It also shows inhibitory activity against Lyn and Hck, other members of the Src kinase family.[1][3] The sensitivity of AML cells to this compound correlates with the expression levels of these myeloid Src family kinases.[5][6] Notably, its efficacy is independent of Flt3 mutational status, a common driver of AML, suggesting a broader therapeutic window.[2][4][5]

Signaling Pathway of this compound in AML

TL02_59_Pathway TL02_59 This compound Fgr Fgr Kinase TL02_59->Fgr Inhibition Downstream Downstream Signaling (e.g., STAT5, RAS/MAPK, PI3K/AKT) Fgr->Downstream Proliferation AML Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits Fgr kinase, blocking downstream signaling pathways that promote AML cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in AML models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
Fgr0.03
Lyn0.1
Hck160

Data sourced from multiple studies.[1][3]

Table 2: Pharmacokinetic Properties of this compound in Mice

Administration RouteHalf-life (t1/2)
Intravenous (i.v.)5.7 hours
Oral (p.o.)6.5 hours

Data from in vivo studies in mice.[1]

Table 3: In Vivo Efficacy of this compound in MV4-11 Xenograft Model

Treatment Group (daily oral gavage for 3 weeks)Bone Marrow Engraftment ReductionSpleen Engraftment ReductionPeripheral Blood Leukemic Cell Reduction
This compound (1 mg/kg)20%50%70%
This compound (10 mg/kg)60%~100% (eradicated)~100% (eradicated)
Sorafenib (10 mg/kg)No effectNo effectSignificant reduction

Results from a study using an MV4-11 AML cell xenograft model in NSG mice.[2]

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Engraftment Engraft MV4-11 cells into NSG mice (2 weeks) Treatment Daily oral gavage with this compound or vehicle (3 weeks) Engraftment->Treatment Sacrifice Sacrifice mice Treatment->Sacrifice Harvest Harvest bone marrow, spleen, and peripheral blood Sacrifice->Harvest Flow Flow cytometry analysis (hCD45+, hCD33+) Harvest->Flow

Caption: Workflow for in vivo evaluation of this compound in an AML mouse model.

Protocol 1: MV4-11 AML Xenograft Mouse Model

This protocol describes the establishment of a systemic AML model using the human MV4-11 cell line in immunodeficient mice.

Materials:

  • MV4-11 cell line (ATCC® CRL-9591™)

  • Iscove's Modified Dulbecco's Medium (IMDM) with 10% Fetal Bovine Serum (FBS)

  • NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old

  • Sterile Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Animal restrainer

Procedure:

  • Cell Culture:

    • Culture MV4-11 cells in IMDM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

    • Passage cells every 2-3 days by diluting the cell suspension in fresh medium.

  • Preparation of Cells for Injection:

    • On the day of injection, harvest MV4-11 cells by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in sterile PBS.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Centrifuge the cells again and resuspend in sterile PBS at a final concentration of 5 x 10^7 cells/mL.

  • Tail Vein Injection:

    • Warm the mice under a heat lamp for 5-10 minutes to dilate the tail veins.

    • Place the mouse in a restrainer.

    • Wipe the tail with 70% ethanol.

    • Using a 1 mL syringe with a 27-30 gauge needle, inject 200 µL of the cell suspension (containing 1 x 10^7 MV4-11 cells) into the lateral tail vein.

    • Monitor the mice for any signs of distress.

  • Engraftment Period:

    • Allow the AML cells to engraft for 14 days before initiating treatment.

    • Monitor the health of the animals daily.

Protocol 2: Preparation and Administration of this compound

This protocol details the formulation of this compound for oral administration.

Materials:

  • This compound compound

  • Methylcellulose (B11928114) (e.g., 400 cP)

  • Sterile deionized water

  • Magnetic stirrer and stir bar

  • Scale

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Sterile syringes

Procedure:

  • Preparation of 0.5% Methylcellulose Vehicle:

    • Heat approximately one-third of the final required volume of sterile deionized water to 60-80°C.

    • Slowly add 0.5 g of methylcellulose powder per 100 mL of final volume to the heated water while stirring vigorously.

    • Once the powder is dispersed, remove from heat and add the remaining two-thirds of the required volume as cold sterile deionized water.

    • Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous. Prepare this vehicle fresh.

  • Formulation of this compound:

    • Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg or 10 mg/kg) and the number and weight of the mice. Assume a dosing volume of 10 mL/kg (0.2 mL for a 20 g mouse).

    • Weigh the appropriate amount of this compound powder.

    • Create a homogenous suspension by adding the this compound powder to the prepared 0.5% methylcellulose vehicle. Vortex or sonicate briefly if necessary to ensure uniform suspension. Prepare the formulation fresh daily.

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Measure the correct volume of the this compound suspension into a syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and administer the dose.

    • Perform this procedure daily for the duration of the treatment period (e.g., 3 weeks).

Protocol 3: Assessment of AML Burden by Flow Cytometry

This protocol outlines the procedure for quantifying human AML cells in mouse tissues.

Materials:

  • Fluorochrome-conjugated antibodies: anti-human CD45 (hCD45) and anti-human CD33 (hCD33)

  • RBC Lysis Buffer (e.g., ACK lysis buffer)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Sample Collection (at the end of the treatment period):

    • Euthanize mice according to approved institutional protocols.

    • Peripheral Blood: Collect blood via cardiac puncture into EDTA-containing tubes.

    • Spleen: Aseptically harvest the spleen and prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

    • Bone Marrow: Harvest femurs and tibias. Flush the bone marrow with PBS using a syringe and needle. Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

  • Red Blood Cell Lysis:

    • For peripheral blood and spleen samples, add RBC lysis buffer according to the manufacturer's instructions to remove erythrocytes.

    • Wash the remaining cells with PBS and resuspend in Flow Cytometry Staining Buffer.

  • Cell Staining:

    • Count the cells and adjust the concentration to 1 x 10^7 cells/mL.

    • Aliquot 1 x 10^6 cells per tube.

    • Add the anti-hCD45 and anti-hCD33 antibodies at the recommended dilutions.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gating Strategy:

      • Gate on viable cells based on forward scatter (FSC) and side scatter (SSC).

      • From the viable cell population, gate on human leukemic cells, which are positive for human CD45 (hCD45+).

      • Within the hCD45+ population, confirm the myeloid lineage by gating on cells positive for human CD33 (hCD33+).

    • Quantify the percentage of hCD45+CD33+ cells in each tissue to determine the leukemic burden.

References

Application Notes and Protocols for TL02-59 Oral Gavage in Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL02-59 is an orally active and selective N-phenylbenzamide inhibitor of the myeloid Src-family kinase Fgr.[1][2][3] It has demonstrated significant anti-leukemic activity in preclinical models of acute myelogenous leukemia (AML).[1][4] this compound potently suppresses the proliferation of AML cells and induces apoptosis, showing a strong correlation between its efficacy and the expression levels of Fgr.[1][2] Notably, its mechanism of action appears to be independent of Flt3 mutational status, suggesting its potential utility in a broader range of AML subtypes.[1] In a mouse xenograft model of AML, oral administration of this compound has been shown to eliminate leukemic cells from the spleen and peripheral blood while significantly reducing bone marrow engraftment.[1][4] These application notes provide detailed protocols for the oral gavage administration of this compound in mice for xenograft studies, based on available preclinical data.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
Fgr0.03[3]
Lyn0.1[3]
Hck160[3]

Table 2: In Vivo Efficacy of this compound in MV4-11 AML Xenograft Model

Dose (mg/kg)Administration RouteDosing ScheduleMouse ModelOutcome
1Oral GavageDaily for 3 weeksNSG20% reduction in bone marrow engraftment, 50% reduction in spleen engraftment, 70% reduction in peripheral blood leukemic cells.[1]
10Oral GavageDaily for 3 weeksNSG60% reduction in bone marrow engraftment, complete eradication of leukemic cells from spleen and peripheral blood.[1][4]

Table 3: Pharmacokinetic Profile of this compound in Mice

ParameterIntravenous (IV)Oral (p.o.)
Half-life (t1/2)5.7 hours[3][5]6.5 hours[3][5]

Signaling Pathway

This compound selectively inhibits Fgr, a Src-family kinase. In AML, Src-family kinases can contribute to proliferative and survival signaling through various downstream pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways. The diagram below illustrates the putative signaling pathway affected by this compound.

TL02_59_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Fgr Fgr Growth_Factor_Receptor->Fgr Activation PI3K PI3K Fgr->PI3K RAS RAS Fgr->RAS STAT5 STAT5 Fgr->STAT5 TL0259 This compound TL0259->Fgr Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5->Proliferation_Survival

Caption: Putative signaling pathway inhibited by this compound.

Experimental Protocols

Vehicle Formulation for Oral Gavage

Due to the likely hydrophobic nature of N-phenylbenzamide kinase inhibitors, a multi-component vehicle is recommended to ensure a stable and homogenous suspension for accurate dosing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Preparation of Vehicle: A common vehicle for similar small molecule inhibitors consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.

  • Dissolution of this compound:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in DMSO first.

    • Add PEG300 and vortex thoroughly.

    • Add Tween-80 and vortex again.

    • Finally, add the sterile saline to reach the final volume and concentration.

    • Sonicate the mixture if necessary to achieve a clear solution or a fine, homogenous suspension.

  • Storage: It is recommended to prepare the formulation fresh daily. If storage is necessary, it should be done at 4°C for a short period, and the solution should be vortexed thoroughly before each use.

Oral Gavage Protocol for Mice

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

Materials:

  • This compound formulated in the appropriate vehicle

  • Sterile oral gavage needles (20-22 gauge, 1.5 inches long with a ball tip)

  • Sterile syringes (1 mL)

  • Animal scale

  • Personal Protective Equipment (PPE): gloves, lab coat, eye protection

Procedure:

  • Animal Weighing: Accurately weigh each mouse to calculate the precise volume of the this compound formulation to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Dose Calculation: Calculate the required volume for each mouse based on its weight and the desired dose (e.g., 1 mg/kg or 10 mg/kg).

  • Syringe Preparation: Draw the calculated volume of the this compound formulation into a sterile syringe fitted with a gavage needle. Ensure there are no air bubbles.

  • Animal Restraint: Firmly grasp the mouse by the scruff of the neck to immobilize its head and straighten the neck and esophagus.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the mouth, slightly to one side of the incisors.

    • Advance the needle along the roof of the mouth and down the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Dose Administration: Once the needle is correctly positioned in the esophagus (pre-measured to the approximate length of the stomach), slowly depress the syringe plunger to deliver the formulation.

  • Needle Withdrawal: After administration, gently and slowly withdraw the gavage needle.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after the procedure.

MV4-11 Xenograft Model Protocol

This protocol is based on studies using the MV4-11 AML cell line in immunocompromised mice.

Materials:

  • MV4-11 human AML cell line

  • Appropriate cell culture medium (e.g., IMDM with 10% FBS)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can improve initial tumor take)

  • Immunocompromised mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old)

  • Sterile syringes (1 mL) and needles (27-gauge)

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

Experimental Workflow:

Xenograft_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring & Treatment cluster_endpoint Endpoint Analysis Cell_Culture 1. MV4-11 Cell Culture Cell_Prep 2. Cell Preparation & Harvesting Cell_Culture->Cell_Prep Injection 3. Subcutaneous Injection Cell_Prep->Injection Tumor_Monitoring 4. Tumor Growth Monitoring Injection->Tumor_Monitoring Randomization 5. Randomization Tumor_Monitoring->Randomization Treatment 6. This compound Oral Gavage Randomization->Treatment Endpoint 7. Endpoint Analysis (Tumor Volume, etc.) Treatment->Endpoint

Caption: Workflow for this compound xenograft study.

Procedure:

  • Cell Culture: Culture MV4-11 cells in the recommended medium until they reach the logarithmic growth phase.

  • Cell Preparation:

    • Harvest the cells and wash them with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL. This will allow for an injection of 2 x 10^6 cells in 100 µL.

  • Tumor Implantation:

    • Anesthetize the NSG mice.

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Begin oral gavage with this compound (e.g., 1 mg/kg or 10 mg/kg daily) or the vehicle control.

  • Endpoint:

    • Continue treatment for the specified duration (e.g., 3 weeks).

    • Monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and collect tumors and other relevant tissues (spleen, peripheral blood, bone marrow) for further analysis.

References

Application Note: Western Blot Protocol for Detecting Fgr Phosphorylation Following TL02-59 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fgr (Gardner-Rasheed feline sarcoma viral oncogene homolog) is a member of the Src family of non-receptor protein tyrosine kinases.[1] It plays a significant role in signaling pathways that regulate cell migration, adhesion, and immune responses.[1][2] Fgr is primarily expressed in myeloid cells and is implicated in the pathophysiology of certain cancers, such as acute myelogenous leukemia (AML).[3][4] Phosphorylation of specific tyrosine residues, such as Tyr412 in the activation loop, is critical for its catalytic activity.[5]

TL02-59 is a potent and selective, orally active inhibitor of Fgr kinase, exhibiting an IC50 of 0.03 nM.[6][7] It has been shown to potently suppress AML cell growth by inhibiting Fgr autophosphorylation.[3][4] This application note provides a detailed protocol for performing a Western blot to detect and quantify the inhibition of Fgr phosphorylation in cultured cells after treatment with this compound.

Signaling Pathway and Point of Inhibition

Fgr kinase is a key component of intracellular signaling cascades. It can be activated by various upstream signals, such as B-cell receptors (Bcr) and Fc receptors (FcR), leading to its autophosphorylation and subsequent phosphorylation of downstream substrates.[5][8] This activation triggers pathways like the MAPK cascade, influencing cellular processes.[2] this compound acts as a direct inhibitor of Fgr, preventing its autophosphorylation and blocking downstream signaling.[4][9]

Fgr_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Upstream Receptor (e.g., FcR, Integrin) Fgr Fgr Receptor->Fgr Activation Signal pFgr p-Fgr (Active) Fgr->pFgr Autophosphorylation Downstream Downstream Signaling (e.g., MAPK Pathway) pFgr->Downstream Phosphorylates Substrates TL0259 This compound TL0259->Fgr Inhibition

Fgr signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps for performing the Western blot analysis to evaluate the effect of this compound on Fgr phosphorylation.

WB_Workflow A 1. Cell Culture & Seeding B 2. This compound Treatment A->B C 3. Cell Lysis (with Phosphatase Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Blocking (5% BSA in TBST) F->G H 8. Primary Antibody Incubation (p-Fgr, Total Fgr) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (ECL Substrate) I->J K 11. Data Analysis (Densitometry) J->K

References

Application Notes and Protocols for TL02-59 in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TL02-59, a potent and selective inhibitor of the myeloid Src-family kinase Fgr, in various kinase inhibition assays. Detailed protocols for both biochemical and cell-based assays are presented, along with data interpretation guidelines and representative signaling pathways.

Introduction to this compound

This compound is a selective, orally active N-phenylbenzamide inhibitor of the Src-family kinase Fgr.[1][2][3][4][5] It exhibits picomolar potency against Fgr and also inhibits Lyn and Hck at nanomolar concentrations.[1][2][4] Due to its high selectivity, this compound serves as a valuable tool for investigating the role of Fgr in normal physiological processes and in pathological conditions such as Acute Myelogenous Leukemia (AML), where Fgr is often overexpressed.[6][7][8] Studies have shown that this compound can potently suppress the growth of AML cells and induce apoptosis.[1][9][10]

Quantitative Data Summary

The inhibitory activity of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

KinaseIC50 (nM)
Fgr0.03[1][2][4]
Lyn0.1[1][2][4]
Hck160[1][2][4]
Flt3-ITD440[6]
Fes290[6]
Syk470[6]
p38α126[6]
Taok3509[6]

This compound has also demonstrated potent anti-proliferative activity in AML cell lines.

Cell LineIC50 (nM)
MV4-11~5
MOLM-146.6[6]
THP-1>1000

Experimental Protocols

Biochemical Kinase Inhibition Assay: Z'-LYTE™ Assay

This protocol describes the determination of this compound's IC50 value against Fgr kinase using the Z'-LYTE™ assay, a fluorescence resonance energy transfer (FRET)-based method.[11][12]

Materials:

  • Recombinant Fgr enzyme

  • Z'-LYTE™ Kinase Assay Kit - Tyr 02 Peptide

  • This compound (dissolved in DMSO)

  • Assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a 2X kinase solution by diluting the Fgr enzyme in assay buffer.

  • Prepare Peptide Substrate/ATP Mix: Prepare a 4X solution of the Tyr 02 peptide substrate and ATP in the assay buffer. The final ATP concentration should be at the Km for Fgr.

  • Serial Dilution of this compound: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to a 4X final concentration.

  • Assay Plate Setup:

    • Add 5 µL of the 4X this compound dilution or DMSO (for control wells) to the appropriate wells of a 384-well plate.

    • Add 10 µL of the 2X kinase solution to each well.

    • Add 5 µL of the 4X peptide/ATP mix to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Development: Add 5 µL of the Development Reagent Solution to each well.

  • Second Incubation: Incubate at room temperature for 1 hour.

  • Measurement: Read the plate on a fluorescence plate reader with an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Data Analysis: Calculate the emission ratio (445/520 nm) and determine the percent inhibition based on the control wells. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Kinase_Solution Prepare 2X Fgr Kinase Solution Add_Kinase Add 10 µL of 2X Kinase Solution Kinase_Solution->Add_Kinase Substrate_ATP_Mix Prepare 4X Tyr 02 Peptide/ATP Mix Start_Reaction Add 5 µL of 4X Peptide/ATP Mix Substrate_ATP_Mix->Start_Reaction Inhibitor_Dilution Prepare 4X this compound Serial Dilutions Add_Inhibitor Add 5 µL of 4X this compound or DMSO to Plate Inhibitor_Dilution->Add_Inhibitor Add_Inhibitor->Add_Kinase Add_Kinase->Start_Reaction Incubate_1 Incubate for 1 hour at RT Start_Reaction->Incubate_1 Add_Development Add 5 µL of Development Reagent Incubate_1->Add_Development Incubate_2 Incubate for 1 hour at RT Add_Development->Incubate_2 Read_Plate Measure Fluorescence (Ex: 400nm, Em: 445/520nm) Incubate_2->Read_Plate Calculate_Ratio Calculate Emission Ratio (445/520 nm) Read_Plate->Calculate_Ratio Calculate_Inhibition Determine Percent Inhibition Calculate_Ratio->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Calculate IC50 Value Plot_Curve->Determine_IC50

Z'-LYTE™ Kinase Inhibition Assay Workflow

Cell-Based Kinase Inhibition Assay: CellTiter-Blue® Cell Viability Assay

This protocol outlines the use of the CellTiter-Blue® assay to measure the effect of this compound on the viability of AML cells.[1][7][10][13]

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-14)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • CellTiter-Blue® Reagent

  • 96-well clear-bottom black plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium from a DMSO stock. Add the desired final concentrations of this compound to the wells. Include DMSO-treated wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add 20 µL of CellTiter-Blue® Reagent to each well.[7]

  • Second Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percent viability relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Seed_Cells Seed AML Cells in 96-well Plate Treat_Cells Add this compound to Cells Seed_Cells->Treat_Cells Prepare_Compound Prepare this compound Serial Dilutions Prepare_Compound->Treat_Cells Incubate_72h Incubate for 72 hours at 37°C Treat_Cells->Incubate_72h Add_Reagent Add CellTiter-Blue® Reagent Incubate_72h->Add_Reagent Incubate_1_4h Incubate for 1-4 hours at 37°C Add_Reagent->Incubate_1_4h Measure_Fluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate_1_4h->Measure_Fluorescence Calculate_Viability Calculate Percent Viability Measure_Fluorescence->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Calculate IC50 Value Plot_Curve->Determine_IC50

CellTiter-Blue® Viability Assay Workflow

Fgr Signaling Pathway in AML

Fgr is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways that regulate cell proliferation, survival, and differentiation in myeloid cells.[14][15] In AML, Fgr can be overexpressed and contribute to the malignant phenotype.[6] this compound's inhibition of Fgr can disrupt these oncogenic signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor / Integrin Fgr Fgr Receptor->Fgr Activation PI3K PI3K Fgr->PI3K RAS RAS Fgr->RAS STAT3 STAT3 Fgr->STAT3 TL02_59 This compound TL02_59->Fgr Inhibition AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription Cell Survival Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Cell Proliferation Differentiation STAT3->Transcription Cell Proliferation Survival Cell_Response Cell_Response

Simplified Fgr Signaling Pathway in AML

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by TL02-59

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL02-59 is a potent and selective inhibitor of the myeloid Src-family kinase Fgr.[1][2][3] This compound has demonstrated significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML), by inducing apoptosis in cancer cells that express Fgr.[1][4][5] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action: Fgr Inhibition and Apoptosis Induction

Fgr is a non-receptor tyrosine kinase that plays a role in cell survival and proliferation signaling pathways.[1] In certain hematologic malignancies like AML, Fgr is often overexpressed and constitutively active, contributing to uncontrolled cell growth and resistance to apoptosis. This compound selectively inhibits the kinase activity of Fgr, leading to the downregulation of downstream pro-survival signals. This disruption of Fgr-mediated signaling cascades ultimately shifts the cellular balance towards apoptosis, making this compound a promising therapeutic agent. The inhibition of Fgr can influence downstream pathways such as the PI3K/Akt, MAPK, and STAT signaling pathways, which are critical regulators of apoptosis. This ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.

Data Presentation

The following tables summarize representative quantitative data from dose-response and time-course experiments analyzing apoptosis in AML cell lines (e.g., MV4-11 and MOLM-14) treated with this compound. Data was acquired using Annexin V and Propidium Iodide staining followed by flow cytometry.

Table 1: Dose-Response Effect of this compound on Apoptosis in AML Cells (72-hour treatment)

Cell LineThis compound Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
MV4-11 0 (Vehicle)5.22.17.3
1015.85.421.2
5035.212.747.9
10055.920.176.0
MOLM-14 0 (Vehicle)4.81.96.7
1018.36.825.1
5040.115.355.4
10062.525.888.3

Table 2: Time-Course Effect of this compound (100 nM) on Apoptosis in MV4-11 Cells

Treatment Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
05.12.07.1
1212.64.517.1
2428.49.838.2
4845.718.263.9
7256.221.577.7

Signaling Pathway and Experimental Workflow

TL02_59_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell AML Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TL02_59 This compound Fgr_active Active Fgr Kinase TL02_59->Fgr_active Inhibition Fgr_inactive Inactive Fgr Kinase Pro_Survival Pro-Survival Signaling (e.g., PI3K/Akt, MAPK, STAT) Fgr_active->Pro_Survival Activation Fgr_inactive->Pro_Survival Inhibition Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1) Expression Pro_Survival->Anti_Apoptotic Upregulation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Activation Anti_Apoptotic->Pro_Apoptotic Inhibition Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound inhibits Fgr kinase, leading to apoptosis.

Apoptosis_Analysis_Workflow start Seed AML Cells treat Treat with this compound (Dose-Response or Time-Course) start->treat harvest Harvest Cells (Including Supernatant) treat->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer stain Stain with Annexin V-FITC and PI resuspend_buffer->stain incubate Incubate at Room Temperature (in the dark) stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze Data (Quantify Apoptotic Populations) acquire->analyze end Results analyze->end

Caption: Workflow for apoptosis analysis with this compound.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

  • Cell Culture: Culture AML cell lines (e.g., MV4-11, MOLM-14) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL in a final volume of 2 mL per well.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for the experiment.

  • Treatment:

    • Dose-Response: Treat the cells with increasing concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO equivalent to the highest this compound concentration) for a fixed time point (e.g., 72 hours).

    • Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 100 nM) and a vehicle control. Harvest the cells at various time points (e.g., 0, 12, 24, 48, 72 hours).

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol is for the detection of apoptotic cells using a commercially available Annexin V-FITC Apoptosis Detection Kit.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For suspension cells, gently pipette the cell suspension from each well and transfer to a separate flow cytometry tube.

    • For adherent cells, first collect the culture medium (which contains detached apoptotic cells). Then, wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. Carefully aspirate the supernatant and wash the cell pellets with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellets in 100 µL of 1X Binding Buffer.

  • Staining:

    • Add 5 µL of Annexin V-FITC to each cell suspension.

    • Add 5 µL of PI to each cell suspension.

    • Gently vortex the tubes to mix.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as compensation controls.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells (often considered part of the late apoptotic population in this assay)

References

Troubleshooting & Optimization

Troubleshooting TL02-59 insolubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Fgr/Lyn inhibitor, TL02-59. The following information is designed to address common issues, particularly those related to its insolubility in culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally active inhibitor of Fgr and Lyn kinases, which are members of the Src family of non-receptor tyrosine kinases.[1][2][3] It has been shown to inhibit Fgr and Lyn with IC50 values of 0.03 nM and 0.10 nM, respectively.[1] this compound has demonstrated efficacy in suppressing the growth of acute myelogenous leukemia (AML) cells.[3][4][5] Its mechanism of action involves the inhibition of Fgr autophosphorylation in myeloid cells.[4][6]

Q2: I observed a precipitate after adding this compound to my cell culture medium. What is the likely cause?

A2: The most probable cause is the low aqueous solubility of this compound.[2] Like many small molecule inhibitors, this compound is hydrophobic and will precipitate when a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous buffer or cell culture medium.[7][8] This phenomenon is often referred to as "crashing out."

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For optimal results, it is highly recommended to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.[1][2][4]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: It is crucial to keep the final concentration of DMSO in your culture medium as low as possible, typically well below 1%, as higher concentrations can be cytotoxic to cells.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Troubleshooting Guide for this compound Insolubility

If you are experiencing precipitation of this compound in your culture medium, follow these troubleshooting steps:

Step 1: Optimize Stock Solution Preparation

  • Ensure Complete Dissolution: Before diluting into your aqueous medium, confirm that your this compound is fully dissolved in the organic solvent (e.g., DMSO). Sonication may be recommended to aid dissolution.[4]

  • Use Fresh Solvent: Moisture-absorbing solvents like DMSO can have reduced solubilizing capacity over time. It is best to use fresh, high-purity DMSO.[2]

Step 2: Modify the Dilution Procedure

  • Pre-warm the Medium: Pre-warming the cell culture medium to 37°C can help improve solubility upon dilution.[7]

  • Rapid Mixing: While vortexing or gently swirling the pre-warmed medium, add the this compound stock solution dropwise. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.[7]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the culture medium.

Step 3: Consider Alternative Solubilization Strategies

  • Co-solvent Systems: If DMSO alone is insufficient, a co-solvent system might be necessary. A common formulation for in vivo studies that can be adapted for in vitro use (with careful validation of cell toxicity) is a mixture of DMSO, PEG300, and Tween-80.[4]

  • Solubility-Enhancing Excipients: For challenging compounds, the use of surfactants or cyclodextrins can help maintain solubility by forming micelles or inclusion complexes.[7][9]

Step 4: Verify the Final Concentration and Stability

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation or turbidity before adding it to your cells.

  • Stability Check: The stability of this compound in your specific culture medium over the duration of your experiment should be considered. Some compounds can precipitate out of solution over time.[10]

Quantitative Data Summary

ParameterValueReference
Molecular Weight 609.64 g/mol [1]
Molecular Formula C32H34F3N5O4[1]
Solubility in DMSO 100 - 120 mg/mL (164.03 - 196.84 mM)[2][4]
Solubility in Water Insoluble[2]
Solubility in Ethanol 1 mg/mL[2]
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (4 mg/mL)[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Warm to Room Temperature: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to the vial to achieve a 10 mM concentration. For example, to 1 mg of this compound (MW: 609.64), add 164 µL of DMSO.

  • Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution or gently warm it in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visual Confirmation: Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Serial Dilution of this compound into Culture Medium

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of your this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM, you could first dilute your 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate dilution to your cell culture plate containing pre-warmed medium to reach your final desired concentration.

  • Mixing: Gently swirl the plate immediately after adding the compound to ensure uniform distribution and minimize the risk of precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of wells.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Insolubility start Start: this compound Precipitation Observed check_stock Step 1: Check Stock Solution - Is it fully dissolved? - Is the DMSO fresh? start->check_stock remake_stock Remake Stock Solution check_stock->remake_stock No optimize_dilution Step 2: Optimize Dilution - Pre-warm medium? - Add dropwise with mixing? check_stock->optimize_dilution Yes remake_stock->check_stock fail Issue Persists: Contact Technical Support serial_dilution Perform Serial Dilution optimize_dilution->serial_dilution No alternative_sol Step 3: Alternative Solubilization - Co-solvent system? - Excipients? optimize_dilution->alternative_sol Yes serial_dilution->optimize_dilution test_formulation Test New Formulation (Validate cell toxicity) alternative_sol->test_formulation No success Success: this compound Soluble alternative_sol->success Yes test_formulation->alternative_sol

Caption: Troubleshooting workflow for addressing this compound insolubility.

Signaling_Pathway Simplified Signaling Inhibition by this compound TL0259 This compound Fgr Fgr Kinase TL0259->Fgr Lyn Lyn Kinase TL0259->Lyn Downstream Downstream Signaling (e.g., AML Cell Growth & Survival) Fgr->Downstream Lyn->Downstream Inhibition Inhibition

Caption: Simplified signaling pathway showing this compound inhibition.

References

Optimizing TL02-59 Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of TL02-59 for in vivo experimental studies. The information is presented in a question-and-answer format to directly address common issues and queries.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a selective and orally active inhibitor of the myeloid Src-family kinase Fgr.[1][2][3] It also demonstrates inhibitory activity against Lyn and Hck kinases.[1][2][3] Its primary mechanism of action is the potent suppression of Fgr autophosphorylation, which disrupts downstream signaling pathways crucial for the growth and survival of certain cancer cells, particularly in Acute Myelogenous Leukemia (AML).[1][2][4] The sensitivity to this compound in AML has been shown to correlate with the expression levels of Fgr and Hck.[5]

2. What is a recommended starting dosage for this compound in a mouse model of AML?

Based on preclinical studies, a common and effective oral dosage of this compound in a mouse xenograft model of AML is 10 mg/kg, administered daily.[1][5][6][7] A lower dose of 1 mg/kg has also been tested and showed a reduction in tumor burden, although the 10 mg/kg dose was more effective at eradicating leukemic cells.[7]

3. What is the pharmacokinetic profile of this compound in mice?

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable.[5][7] After oral administration, it has a reported plasma half-life of approximately 6.5 hours.[1][2] Following intravenous injection, the half-life is around 5.7 hours.[1][2]

Troubleshooting Guide

1. Issue: Suboptimal therapeutic effect observed at the initial dose.

  • Possible Cause: The initial dosage may be too low for the specific animal model or tumor type.

  • Troubleshooting Steps:

    • Dose Escalation: Consider a dose escalation study. Based on published data, doses up to 10 mg/kg have been well-tolerated and effective in mice.[1][5][6][7]

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to determine the plasma concentration of this compound in your model to ensure adequate exposure.

    • Target Engagement: Assess target engagement by measuring the inhibition of Fgr phosphorylation in tumor or surrogate tissues. Complete inhibition of Fgr autophosphorylation has been observed at concentrations above 10 nM in vitro.[2][4]

2. Issue: Concerns about potential off-target effects or toxicity.

  • Possible Cause: While this compound is a selective inhibitor, high concentrations could potentially inhibit other kinases.

  • Troubleshooting Steps:

    • Kinase Profiling: this compound has a narrow overall target specificity profile.[5][6] It inhibits Lyn and Hck at slightly higher concentrations than Fgr.[1][2][3] Consider the expression levels of these kinases in your model system.

    • Toxicity Monitoring: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or other adverse events.

    • Dose Reduction: If toxicity is observed, consider reducing the dose or exploring intermittent dosing schedules.

Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 Value
Fgr0.03 nM[1][2][3]
Lyn0.1 nM[1][2][3]
Hck160 nM[1][2][3]

Table 2: In Vivo Efficacy of this compound in an AML Mouse Xenograft Model

Dosage (Oral)Treatment DurationKey Outcomes
1 mg/kg3 weeksReduced bone marrow engraftment by 20%, spleen engraftment by 50%, and peripheral blood leukemia cells by 70%.[7]
10 mg/kg3 weeksCompletely eradicated leukemic cells from the spleen and peripheral blood; reduced bone marrow engraftment by 60%.[1][5][6][7]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in an AML Xenograft Model

This protocol is a generalized procedure based on published studies.[7]

  • Animal Model: Utilize immunocompromised mice (e.g., NSG mice).

  • Cell Line: Inject a suitable human AML cell line (e.g., MV4-11) intravenously to establish the xenograft model.

  • Treatment Groups:

    • Vehicle control (formulation without this compound)

    • This compound at 1 mg/kg

    • This compound at 10 mg/kg

  • Drug Formulation and Administration:

    • A suggested formulation for oral gavage is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

    • Administer the assigned treatment orally once daily.

  • Monitoring:

    • Monitor animal weight and general health daily.

    • At the end of the study (e.g., 3 weeks), collect peripheral blood, spleen, and bone marrow.

  • Analysis:

    • Use flow cytometry to quantify the percentage of human AML cells (e.g., using human-specific CD45 antibodies) in the collected tissues.

    • Perform statistical analysis to compare the treatment groups to the vehicle control.

Visualizations

TL02_59_Signaling_Pathway cluster_cell Myeloid Cell cluster_outcome Cellular Outcome Fgr Fgr Kinase Downstream Downstream Signaling (e.g., proliferation, survival) Fgr->Downstream Phosphorylation Cascade Apoptosis Apoptosis / Growth Arrest TL02_59 This compound TL02_59->Fgr Inhibits TL02_59->Apoptosis Leads to

Caption: Simplified signaling pathway of this compound action.

Dosage_Optimization_Workflow start Start: Establish In Vivo Model initial_dose Administer Initial Doses (e.g., 1 mg/kg, 10 mg/kg) start->initial_dose monitor_efficacy Monitor Therapeutic Efficacy (e.g., tumor volume, biomarkers) initial_dose->monitor_efficacy monitor_toxicity Monitor for Toxicity (e.g., weight loss, behavior) initial_dose->monitor_toxicity decision Optimal Dose? monitor_efficacy->decision monitor_toxicity->decision dose_escalation Dose Escalation Study decision->dose_escalation No (Suboptimal Efficacy) dose_reduction Dose Reduction / Schedule Adjustment decision->dose_reduction No (Toxicity Observed) end End: Optimal Dose Identified decision->end Yes dose_escalation->initial_dose dose_reduction->initial_dose

Caption: Workflow for in vivo dosage optimization.

References

How to avoid TL02-59 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TL02-59, a selective and orally active inhibitor of the myeloid Src-family kinase Fgr. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation and ensuring consistent performance of this compound in long-term experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during the use of this compound in extended experimental timelines.

Issue 1: Diminished or Inconsistent Inhibitory Activity Over Time

Possible Cause: Degradation of this compound in your experimental setup (e.g., cell culture media).

Troubleshooting Workflow:

G start Observe Inconsistent Activity check_storage Verify Proper Storage of Stock Solution (-80°C, protected from light) start->check_storage fresh_working Prepare Fresh Working Solution from a new aliquot check_storage->fresh_working run_control Run a Short-Term Positive Control Experiment fresh_working->run_control activity_restored Is Inhibitory Activity Restored? run_control->activity_restored stability_issue Potential Stability Issue in Long-Term Experiment activity_restored->stability_issue No no_issue Issue Likely Not this compound Stability activity_restored->no_issue Yes stability_protocol Perform Stability Assessment (See Protocol Below) stability_issue->stability_protocol other_factors Investigate Other Experimental Variables (e.g., cell passage number, reagent consistency) no_issue->other_factors G TL0259 This compound Fgr Fgr Kinase TL0259->Fgr Inhibits Downstream Downstream Pro-Survival Signaling Pathways Fgr->Downstream Activates Growth AML Cell Growth and Proliferation Downstream->Growth Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Interpreting unexpected results in TL02-59 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TL02-59 in their experiments. The information is tailored for scientists and professionals in drug development engaged in acute myeloid leukemia (AML) research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective, orally active inhibitor of the Src-family kinase, Fgr.[1][2] It also demonstrates inhibitory activity against Lyn and Hck at nanomolar concentrations.[1][2] Its primary application is in the suppression of acute myelogenous leukemia (AML) cell growth by inducing apoptosis and growth arrest in cells expressing these kinases.[2][3]

Q2: What is the recommended solvent and storage condition for this compound?

A2: For in vitro studies, this compound can be dissolved in DMSO.[1] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1]

Q3: What is the reported in vivo half-life of this compound?

A3: In mouse models, this compound has a reported plasma half-life of approximately 6 hours, making it suitable for in vivo studies.[4][5]

Troubleshooting Guide for Unexpected Results

Issue 1: Reduced or No Inhibition of AML Cell Growth

You are treating an AML cell line with this compound and observe lower than expected or no inhibition of cell proliferation.

Possible Causes and Solutions:

  • Low Target Kinase Expression: The efficacy of this compound is strongly correlated with the expression levels of its target kinases: Fgr, Hck, and Lyn.[4][6]

    • Troubleshooting Step: Perform western blotting or qPCR to quantify the expression levels of Fgr, Hck, and Lyn in your AML cell line. Compare these levels to sensitive cell lines reported in the literature, such as MV4-11 and MOLM-14.[4]

  • Flt3 Mutational Status: The inhibitory action of this compound has been shown to be independent of the Flt3 mutational status.[4][6][7] Do not assume that Flt3-ITD positive cells will inherently be sensitive.

    • Troubleshooting Step: If you are working with Flt3-ITD positive cells and not seeing the expected effect, verify the expression of Fgr, Hck, and Lyn.

  • Cell Line Transformation Mechanism: Some AML cell lines, such as THP-1, are transformed by mechanisms independent of tyrosine kinase signaling (e.g., MLL-AF9 translocation) and are therefore insensitive to this compound.[4]

    • Troubleshooting Step: Review the known genetic background of your cell line. If its transformation is not driven by pathways involving Fgr, Hck, or Lyn, this compound is unlikely to be effective.

  • Incorrect Dosing: While this compound is potent, using a concentration that is too low will not yield a significant effect.

    • Troubleshooting Step: Perform a dose-response study to determine the IC50 value for your specific cell line. Effective concentrations in sensitive cell lines are typically in the single-digit nanomolar range.[2][3]

Issue 2: Inconsistent Results in Primary AML Samples

You are testing this compound on primary bone marrow samples from AML patients and observing high variability in the responses.

Possible Causes and Solutions:

  • Heterogeneity of Patient Samples: Primary AML samples are highly heterogeneous. The expression levels of Fgr, Hck, and Lyn can vary significantly between patients.[4][6]

    • Troubleshooting Step: Correlate the sensitivity of each patient sample to this compound with the protein or mRNA expression levels of Fgr, Hck, and Lyn. This can help stratify responders from non-responders.

  • Sample Quality: The viability and integrity of primary samples can affect experimental outcomes.

    • Troubleshooting Step: Ensure proper handling and processing of primary bone marrow samples to maintain cell viability. Use appropriate controls to assess the baseline health of the cells.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound against its target kinases and various AML cell lines.

Table 1: In Vitro Kinase Inhibition

KinaseIC50 (nM)
Fgr0.03[1][2]
Lyn0.1[1][2]
Hck160[1][2]

Table 2: AML Cell Line Growth Inhibition

Cell LineIC50 (nM)Flt3 StatusNotes
MV4-11< 1[4]ITD+Sensitive
MOLM-146.6[4]ITD+Sensitive
THP-1> 1000[4]WTInsensitive (MLL-AF9 translocation)

Experimental Protocols

Cell Viability Assay
  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of appropriate growth medium.

  • Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and calculate IC50 values using appropriate software.

Western Blot for Kinase Phosphorylation
  • Cell Treatment: Treat AML cells with various concentrations of this compound for 6 hours.[4]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoprecipitation (Optional, for enhanced signal): Incubate the cell lysates with an antibody specific for the kinase of interest (e.g., Fgr, Lyn, Hck) overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the immune complexes.

  • SDS-PAGE and Transfer: Separate the protein lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of the kinase (e.g., p-Src family Tyr416) or a pan-phosphotyrosine antibody. Subsequently, probe with a primary antibody for the total kinase as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Visualizations

Signaling Pathway of this compound in AML

TL02_59_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Fgr Fgr FLT3->Fgr Activates (in some contexts) Hck Hck FLT3->Hck Activates (in some contexts) Lyn Lyn FLT3->Lyn Activates (in some contexts) Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/ERK) Fgr->Downstream Hck->Downstream Lyn->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis TL02_59 This compound TL02_59->Fgr TL02_59->Hck TL02_59->Lyn

Caption: this compound inhibits Fgr, Hck, and Lyn, blocking downstream pro-survival signaling.

Experimental Workflow for Assessing this compound Efficacy

TL02_59_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation Start Select AML Cell Line or Primary Sample Culture Cell Culture Start->Culture Treatment Treat with this compound (Dose-Response) Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Western Western Blot for p-Fgr/p-Src Treatment->Western Apoptosis Apoptosis Assay (e.g., Caspase-Glo) Treatment->Apoptosis Results Analyze Data: IC50, Protein Levels Viability->Results Western->Results Apoptosis->Results Troubleshoot Troubleshoot Unexpected Results Results->Troubleshoot

Caption: Workflow for evaluating the in vitro efficacy of this compound on AML cells.

References

Technical Support Center: TL02-59 & Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the Fgr inhibitor, TL02-59, on non-cancerous cell lines. Given the current focus of published research on cancer cell lines, this guide offers protocols, troubleshooting advice, and FAQs to assist in generating reliable data for your specific non-malignant cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: Is there extensive data on the cytotoxicity of this compound in a wide range of non-cancerous human cell lines?

A1: Currently, published literature primarily focuses on the potent anti-leukemic activity of this compound in acute myeloid leukemia (AML) cancer cell lines. There is a significant lack of extensive, publicly available data on its cytotoxicity across a broad spectrum of non-cancerous human cell lines.

Q2: What is the known cytotoxicity of this compound in any non-cancerous cell lines?

A2: The most direct evidence comes from a study using the non-cancerous parental murine hematopoietic progenitor cell line, BaF3. In this cell line, this compound demonstrated low cytotoxicity with a half-maximal inhibitory concentration (IC50) greater than 10 µM.[1] This suggests a degree of selectivity for cancer cells that are dependent on the kinases that this compound inhibits. However, data on human non-cancerous cell lines is needed to confirm this selectivity.

Q3: What are the primary molecular targets of this compound?

A3: this compound is a highly potent and selective inhibitor of Fgr, a member of the Src family of non-receptor tyrosine kinases.[1][2][3][4] It also shows inhibitory activity against other Src-family kinases, namely Lyn and Hck, at different concentrations.[1][2]

Q4: My non-cancerous cell line shows unexpected sensitivity to this compound. What could be the reason?

A4: Unexpected sensitivity could arise if your cell line expresses high levels of active Fgr, Lyn, or Hck, making it particularly dependent on the signaling pathways regulated by these kinases. It is also possible that off-target effects, although minimal, could be contributing to cytotoxicity in your specific cell model. We recommend verifying the expression and activity of these kinases in your cell line.

Q5: How can I differentiate between a cytotoxic and a cytostatic effect of this compound in my experiments?

A5: A standard cell viability assay (like MTT or CellTiter-Glo®) measures the number of viable cells at a specific endpoint but doesn't distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). To differentiate, you can perform cell cycle analysis to check for cell cycle arrest or use a specific cytotoxicity assay that measures markers of cell death, such as the release of lactate (B86563) dehydrogenase (LDH).

Quantitative Data Summary

Due to the limited availability of public data, a comprehensive table for various non-cancerous cell lines cannot be provided. Researchers are encouraged to generate this data for their specific cell lines of interest using the protocols outlined below.

Cell LineOrganismCell TypeIC50 (µM)AssayReference
BaF3 (parental)MousePro-B cell> 10CellTiter-Glo®[1]

Experimental Protocols & Workflow

Recommended Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for determining the IC50 of this compound in a non-cancerous cell line of interest. The CellTiter-Glo® assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[5][6][7]

Materials:

  • This compound compound

  • Your non-cancerous cell line of interest

  • Appropriate cell culture medium and supplements

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count your cells, ensuring they are in the logarithmic growth phase.

    • Prepare a cell suspension at a pre-determined optimal density in your culture medium.

    • Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Include control wells with medium only for background luminescence measurement.

    • Incubate the plate for 24 hours to allow cells to adhere and stabilize.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same final concentration of the solvent, e.g., DMSO, as the highest this compound concentration).

    • Incubate for your desired exposure time (e.g., 48 or 72 hours).

  • Assay Execution:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from the medium-only wells) from all other readings.

    • Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assay cluster_3 Phase 4: Analysis Prepare Cell Culture Prepare Cell Culture Seed Cells in 96-well Plate Seed Cells in 96-well Plate Prepare Cell Culture->Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Treat Cells with this compound Treat Cells with this compound Incubate 24h->Treat Cells with this compound Prepare this compound Dilutions Prepare this compound Dilutions Incubate 48-72h Incubate 48-72h Treat Cells with this compound->Incubate 48-72h Equilibrate Plate & Reagent Equilibrate Plate & Reagent Incubate 48-72h->Equilibrate Plate & Reagent Add CellTiter-Glo Reagent Add CellTiter-Glo Reagent Equilibrate Plate & Reagent->Add CellTiter-Glo Reagent Incubate 10 min Incubate 10 min Add CellTiter-Glo Reagent->Incubate 10 min Read Luminescence Read Luminescence Incubate 10 min->Read Luminescence Data Normalization Data Normalization Read Luminescence->Data Normalization Generate Dose-Response Curve Generate Dose-Response Curve Data Normalization->Generate Dose-Response Curve Calculate IC50 Calculate IC50 Generate Dose-Response Curve->Calculate IC50

Caption: Workflow for determining the cytotoxicity of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High Variability Between Replicate Wells 1. Uneven Cell Seeding: Cell suspension was not homogenous during plating. 2. Edge Effects: Evaporation in the outer wells of the plate. 3. Pipetting Errors: Inaccurate liquid handling.1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or medium to maintain humidity. 3. Use calibrated pipettes and practice consistent pipetting technique.
No Dose-Dependent Cytotoxicity Observed 1. Incorrect Concentration Range: The tested concentrations of this compound are too low. 2. Short Incubation Time: The treatment duration is not sufficient to induce a cytotoxic effect. 3. Cell Line Resistance: The cell line may not express the primary targets of this compound or has compensatory signaling pathways.1. Test a broader range of concentrations, extending to higher values (e.g., up to 100 µM or higher). 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time. 3. Verify the expression of Fgr, Lyn, and Hck in your cell line via Western blot or qPCR.
High Background Luminescence 1. Contamination: Bacterial or yeast contamination in the cell culture. 2. Reagent Issue: The CellTiter-Glo® reagent may be contaminated or expired.1. Regularly check cultures for contamination. Use fresh, sterile reagents. 2. Use a new, unexpired kit and ensure it was stored correctly.
This compound Precipitation in Medium 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the culture medium. 2. High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) is too high.1. Prepare fresh dilutions for each experiment. Visually inspect the medium for any precipitates after adding the compound. 2. Ensure the final solvent concentration in the culture medium is non-toxic and as low as possible (typically <0.5%).

Signaling Pathway

The following diagram illustrates the known primary targets of this compound. The downstream effects of inhibiting these kinases can be cell-type specific and may differ in non-cancerous cells compared to AML cells.

G cluster_0 Src-Family Kinases cluster_1 Downstream Cellular Processes TL0259 This compound Fgr Fgr TL0259->Fgr Lyn Lyn TL0259->Lyn Hck Hck TL0259->Hck Proliferation Cell Proliferation Fgr->Proliferation Survival Cell Survival Fgr->Survival Migration Cell Migration Fgr->Migration Lyn->Proliferation Lyn->Survival Hck->Proliferation Hck->Migration

Caption: this compound inhibits Fgr, Lyn, and Hck kinases.

References

Technical Support Center: Troubleshooting Cell Culture Contamination During TL02-59 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using TL02-59. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent cell culture contamination that may arise during your experiments. While this compound is a high-purity small molecule and not a source of contamination, maintaining sterile cell cultures is critical for obtaining reliable and reproducible results with this potent Fgr inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination I might encounter in my cell culture experiments with this compound?

The most common types of biological contaminants in cell culture are bacteria, yeast, molds, mycoplasma, and cross-contamination with other cell lines.[1][2][3][4] These contaminants can compete with your cells for nutrients, alter pH and metabolic functions, and ultimately impact the validity of your experimental results.[5][6][7]

Q2: Can this compound itself be a source of contamination?

This compound is a synthetic small molecule and is not a source of biological contamination. However, it is crucial to handle the compound and prepare your stock solutions using sterile techniques to prevent introducing contaminants into your cell cultures.

Q3: Why is it important to prevent contamination when working with this compound?

Q4: I'm seeing unexpected results in my this compound dose-response assay. Could this be due to contamination?

Yes, unexpected results can be a sign of underlying contamination. Mycoplasma, in particular, is a notorious "silent" contaminant that may not cause visible turbidity but can significantly alter cell physiology, including proliferation rates and response to stimuli.[5][8][10] If you observe inconsistent results, it is highly recommended to test your cell cultures for contamination, especially mycoplasma.

Q5: What is the first thing I should do if I suspect my cell culture is contaminated?

If you suspect contamination, you should immediately quarantine the suspected flask or plate to prevent it from spreading to other cultures.[11] Visually inspect the culture under a microscope for any signs of bacteria, yeast, or fungi. It is generally recommended to discard the contaminated culture to protect your other experiments.[10][12]

Troubleshooting Guides

Issue 1: Sudden Turbidity and/or Color Change in Culture Medium

Question: I added this compound to my AML cell line yesterday, and today the medium is cloudy and yellow. What could be the cause?

Answer: A sudden increase in turbidity and a rapid drop in pH (indicated by the medium turning yellow) are classic signs of bacterial contamination.[1][13] Bacteria proliferate quickly and their metabolic byproducts cause the medium to become acidic.[4][13]

Troubleshooting Steps:

  • Visual Inspection: Immediately examine the culture under a phase-contrast microscope at high magnification (400x). Look for small, motile particles (rods or cocci) moving between your cells.[1][13]

  • Isolate and Discard: To prevent cross-contamination, immediately isolate the contaminated flask and decontaminate it with an appropriate disinfectant (e.g., 10% bleach) before disposal.[10][12]

  • Decontaminate Equipment: Thoroughly clean and decontaminate the incubator and biosafety cabinet where the contaminated culture was handled.[12]

  • Review Aseptic Technique: Re-evaluate your sterile handling procedures. Ensure you are properly disinfecting all surfaces and materials entering the biosafety cabinet.[11][14][15]

  • Check Reagents: If the problem persists, consider that your media, serum, or other reagents may be contaminated.[2][9][10]

Issue 2: Visible Filaments or Clumps in the Culture

Question: I've noticed white, fuzzy-looking filaments floating in my cell culture after treating with this compound. What are they?

Answer: The presence of filamentous structures is a strong indicator of fungal (mold) contamination.[10][16] Yeast contamination may appear as individual oval or budding particles.[7][12] Fungal contamination may not initially cause a dramatic pH change, but can quickly overtake the culture.[16]

Troubleshooting Steps:

  • Microscopic Examination: Observe the culture under a microscope. Molds will appear as a network of multicellular filaments (hyphae), while yeast will be seen as smaller, ovoid, or budding particles.[12][16]

  • Immediate Disposal: Fungal spores can easily spread through the air. It is critical to decontaminate and discard the affected culture immediately to protect the rest of your lab.[12]

  • Thorough Decontamination: Decontaminate the biosafety cabinet, incubator (including the water pan), and any equipment that may have come into contact with the contaminated culture.[2][12]

  • Check for Environmental Sources: Molds are common in the environment. Inspect your lab for any potential sources of fungal spores, such as damp areas or unfiltered air vents.[17]

Issue 3: No Visible Contamination, but Cells are Unhealthy or Results are Inconsistent

Question: My cells treated with this compound are growing slower than expected and appear stressed, but I don't see any bacteria or fungi. What could be the problem?

Answer: This scenario is highly suggestive of mycoplasma contamination.[5][8] Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[5][18] They can alter a wide range of cellular functions, leading to unreliable experimental data.[8][19]

Troubleshooting Steps:

  • Quarantine Cells: Isolate the cell line and do not use it for further experiments until its mycoplasma status is confirmed.

  • Perform Mycoplasma Testing: Use a specific mycoplasma detection kit. Common methods include PCR-based assays, fluorescent DNA staining (e.g., DAPI or Hoechst stain), and ELISA kits.[5][13][20][21]

  • Decision on Treatment or Disposal: If the test is positive, the recommended course of action is to discard the contaminated cell line and start a new culture from a frozen, uncontaminated stock.[22] While mycoplasma removal agents are available, their effectiveness can be variable, and they may have off-target effects on the cells.[22]

  • Screen All Cell Stocks: If one culture is contaminated, it's possible that others are as well. It is good practice to regularly screen all cell lines in your lab for mycoplasma.[1][11]

Data Presentation

Table 1: Characteristics of Common Cell Culture Contaminants

ContaminantMacroscopic SignsMicroscopic AppearancepH Change
Bacteria Cloudy/turbid medium, surface film[1][13]Small, motile rod or spherical shapes between cells[23]Rapid decrease (medium turns yellow)[13]
Yeast Slight turbidity, medium may become cloudy[12]Individual oval or budding particles, larger than bacteria[12]Gradual decrease (medium turns yellow)[12]
Mold Visible filamentous clumps, may appear fuzzy[16]Network of multicellular filaments (hyphae)[16]Variable, may increase (medium turns pink)[16]
Mycoplasma Usually no visible signs[5][18]Not visible with a light microscope[18][19]Usually no significant change[19]

Table 2: Comparison of Mycoplasma Detection Methods

Detection MethodPrincipleAdvantagesDisadvantages
PCR-Based Assay Amplification of mycoplasma-specific DNA (e.g., 16S rRNA gene)[20][21]High sensitivity, rapid results (hours)[21][24]Can detect DNA from non-viable mycoplasma, risk of false positives from DNA contamination[20][21]
Fluorescent Staining (DAPI/Hoechst) Fluorescent dye binds to DNA; mycoplasma appear as extranuclear specks[13][20]Relatively fast and inexpensive[21]Lower specificity (can stain other bacteria or DNA debris), requires a fluorescence microscope[21]
Microbiological Culture Growth of mycoplasma on specialized agar (B569324) plates[20][24]Gold standard, detects only viable organisms[24]Very slow (takes up to 4 weeks), some strains are difficult to culture[20][24]
ELISA Detects mycoplasma-specific antigens using antibodies[24][25]Good specificity, suitable for high-throughput screening[25]May be less sensitive than PCR[24]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

  • Sample Preparation:

    • Culture cells to 70-80% confluency.

    • Collect 1 mL of the cell culture supernatant (the medium the cells are growing in) in a sterile microcentrifuge tube. It is important to collect the sample before adding fresh antibiotics.

    • Centrifuge at 200 x g for 5 minutes to pellet any cells.

    • Transfer the supernatant to a new sterile tube. This will be your test sample.

  • DNA Extraction (if required by kit):

    • Some kits allow direct testing of the supernatant, while others require a DNA extraction step. If needed, use the provided lysis buffer and follow the kit's protocol to extract DNA from your sample.

  • PCR Amplification:

    • Prepare the PCR master mix in a sterile PCR tube according to the kit's instructions. This typically includes the PCR buffer, dNTPs, primers, and DNA polymerase.

    • Add a small volume (e.g., 1-2 µL) of your sample supernatant or extracted DNA to the master mix.

    • Include a positive control (containing mycoplasma DNA) and a negative control (sterile water or mycoplasma-free medium) provided with the kit.

    • Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit's manual.

  • Result Analysis:

    • Analyze the PCR products by gel electrophoresis on a 1.5-2% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • A band of a specific size (indicated in the kit manual) in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show this band, and the negative control should not.

Mandatory Visualization

Contamination_Troubleshooting_Workflow Start Suspected Contamination in This compound Experiment Observe Macroscopic Observation: - Turbidity? - Color Change? - Filaments? Start->Observe Isolate Quarantine Culture Immediately Observe->Isolate Microscope Microscopic Examination (400x) Turbid YES: Turbid / Yellow Medium Microscope->Turbid Filaments YES: Filaments / Fuzzy Growth Microscope->Filaments NoVisible NO: Culture Appears Normal Microscope->NoVisible Isolate->Microscope Bacteria Result: Motile Rods/Cocci => BACTERIAL Turbid->Bacteria Fungi Result: Hyphae / Budding Particles => FUNGAL Filaments->Fungi Unhealthy Result: No visible microbes, but cells are unhealthy or results are inconsistent NoVisible->Unhealthy Discard Decontaminate and Discard Culture Bacteria->Discard Fungi->Discard MycoTest Perform Mycoplasma Test (e.g., PCR) Unhealthy->MycoTest MycoPositive Positive Result? MycoTest->MycoPositive Clean Decontaminate Hood & Incubator Discard->Clean Review Review Aseptic Technique Check Reagents Clean->Review End Resume Experiments with Uncontaminated Cells Review->End MycoPositive->Discard Yes MycoPositive->End No

Caption: Troubleshooting workflow for identifying and addressing cell culture contamination.

Aseptic_Technique_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Conclusion Prep_Area 1. Prepare Work Area (Disinfect BSC) Prep_Self 2. Personal Hygiene (Lab Coat, Gloves) Prep_Reagents 3. Gather Sterile Reagents & Materials Work 4. Perform Cell Culture Steps (e.g., adding this compound) Prep_Reagents->Work Enter BSC Minimize Minimize Movement & Avoid Talking Work->Minimize One_Line Handle One Cell Line at a Time Work->One_Line Cleanup 5. Clean Work Area (Disinfect BSC) Work->Cleanup Finish Work Discard_Waste 6. Dispose of Waste Properly Incubate 7. Return Culture to Incubator

Caption: Key stages of maintaining an aseptic workflow in cell culture.

References

Troubleshooting inconsistent Western blot results with TL02-59

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to help you resolve inconsistent Western blot results when working with TL02-59.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during Western blotting experiments.

Question: I am not seeing any bands for my protein of interest when using the this compound antibody. What are the possible causes and solutions?

Answer:

Several factors can lead to a complete loss of signal. A systematic check of the experimental steps is recommended.

Troubleshooting Table: No Signal

Possible Cause Recommended Solution
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure the transfer sandwich is assembled correctly and that the power supply was functioning properly.
Inactive Antibody Use a fresh aliquot of the this compound antibody. Ensure proper storage at -20°C or below and avoid repeated freeze-thaw cycles. Confirm the antibody is validated for the species you are testing.
Low Protein Expression Increase the amount of total protein loaded onto the gel. Use a positive control lysate known to express the target protein to confirm protocol and antibody activity.
Incorrect Secondary Antibody Ensure the secondary antibody is specific for the host species of the this compound primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).
Sub-optimal Antibody Dilution The this compound antibody may be too dilute. Perform a dilution series to optimize the concentration. Start with the recommended dilution and test concentrations 5-10 fold higher and lower.

| Washing Steps Too Stringent | Reduce the duration or number of washes, or decrease the detergent concentration (e.g., Tween-20) in the wash buffer. |

Question: My Western blot shows very weak bands for my target protein when using this compound. How can I improve the signal?

Answer:

Weak signals can often be enhanced by optimizing several steps in the protocol.

Troubleshooting Table: Weak Signal

Possible Cause Recommended Solution
Insufficient Protein Load Load a higher concentration of protein lysate (e.g., increase from 20µg to 40µg per lane).
Sub-optimal Primary Antibody Concentration The this compound antibody concentration may be too low. Decrease the dilution factor (e.g., from 1:2000 to 1:1000 or 1:500). Incubate overnight at 4°C to increase signal.
Sub-optimal Secondary Antibody Concentration The secondary antibody may be too dilute. Optimize its concentration by performing a titration.
Short Exposure Time If using chemiluminescence, increase the exposure time. If the signal is still weak, consider using a more sensitive ECL substrate.

| High Background Obscuring Signal | Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent like 5% BSA instead of milk if milk proteins are interfering). |

Question: I'm observing high background and non-specific bands on my Western blot with this compound. What can I do to get a cleaner blot?

Answer:

High background can mask your specific signal. The following adjustments can help improve clarity.

Troubleshooting Table: High Background / Non-Specific Bands

Possible Cause Recommended Solution
Primary Antibody Concentration Too High Increase the dilution of the this compound antibody (e.g., from 1:1000 to 1:5000). This is a common cause of non-specific binding.
Insufficient Blocking Increase the blocking incubation time to 1.5-2 hours at room temperature. Ensure the blocking agent is fresh and completely covers the membrane.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a small amount of detergent (0.05% - 0.1% Tween-20) to your wash buffer.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer and antibody dilution buffer. Bacterial growth can cause speckled background.
Secondary Antibody Non-specificity Run a control lane with only the secondary antibody to check for non-specific binding. If it binds, consider using a pre-adsorbed secondary antibody.

| Membrane Dried Out | Ensure the membrane does not dry out at any point during the incubation or washing steps. |

Experimental Protocols

Standard Western Blot Protocol for use with this compound

  • Protein Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-40µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

    • Load samples onto a polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

    • A wet transfer at 100V for 90 minutes at 4°C is recommended.

    • Confirm transfer efficiency with Ponceau S staining.

  • Blocking:

    • Wash the membrane briefly with TBST (Tris-Buffered Saline, 0.1% Tween-20).

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary Antibody Incubation:

    • Dilute the this compound antibody in blocking buffer to the desired concentration (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

Visual Guides

G prep 1. Sample Preparation sds 2. SDS-PAGE (Gel Electrophoresis) prep->sds transfer 3. Protein Transfer (to Membrane) sds->transfer block 4. Blocking transfer->block primary 5. Primary Antibody (this compound) Incubation block->primary wash1 6. Washing primary->wash1 secondary 7. Secondary Antibody Incubation wash1->secondary wash2 8. Washing secondary->wash2 detect 9. Detection (ECL Substrate) wash2->detect image 10. Imaging & Analysis detect->image

Caption: Standard experimental workflow for Western blotting.

G start_node start_node decision_node decision_node solution_node solution_node issue_node issue_node start Inconsistent Results q1 Any Bands Visible? start->q1 q2 High Background? q1->q2 Yes no_signal Issue: No Signal q1->no_signal No q3 Bands are Weak? q2->q3 No high_bg Issue: High Background q2->high_bg Yes weak_signal Issue: Weak Signal q3->weak_signal Yes good_blot Blot OK q3->good_blot No sol_no_signal Solutions: - Check Protein Transfer - Verify Antibody Activity - Increase Protein Load no_signal->sol_no_signal sol_high_bg Solutions: - Optimize Blocking - Decrease Antibody Conc. - Increase Washing high_bg->sol_high_bg sol_weak_signal Solutions: - Increase Antibody Conc. - Increase Protein Load - Use Sensitive Substrate weak_signal->sol_weak_signal

Caption: Troubleshooting flowchart for inconsistent Western blot results.

G receptor receptor kinase kinase tf tf inhibitor inhibitor response response EGF Growth Factor EGFR Receptor EGF->EGFR RAS Kinase A EGFR->RAS RAF Kinase B RAS->RAF MEK Kinase C (Target of this compound) RAF->MEK ERK p-Kinase D (Target for Antibody) MEK->ERK TF Transcription Factor ERK->TF Proliferation Cellular Response TF->Proliferation TL0259 This compound TL0259->MEK

Caption: Hypothetical signaling pathway for analysis using this compound.

Technical Support Center: TL02-59 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals utilizing TL02-59, a selective inhibitor of the Src-family kinase Fgr, for the study of different Acute Myeloid Leukemia (AML) subtypes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally active, N-phenylbenzamide ATP-site inhibitor.[1] Its primary target is the myeloid Src-family kinase Fgr, which it inhibits with picomolar potency.[2][3] It also shows high potency against Lyn kinase and, to a lesser extent, Hck.[4] By binding to the ATP site, this compound blocks the kinase activity of Fgr, thereby inhibiting downstream signaling pathways that contribute to AML cell proliferation and survival.[1][2]

Q2: How does sensitivity to this compound vary across different AML subtypes?

A2: Sensitivity to this compound is not uniform across all AML subtypes. The key determinant of sensitivity is the expression level of its target kinases.[2] There is a strong correlation between high expression of the myeloid Src-family kinases—Fgr, Hck, and Lyn—and sensitivity to the compound.[2][3] Notably, this compound's efficacy is independent of FLT3 mutational status; some of the most sensitive primary patient samples have been shown to be wild-type for FLT3.[1][2][5] AML subtypes driven by kinase-independent mechanisms, such as those with MLL translocations (e.g., THP-1 cell line), show little to no response.[2]

Q3: What is a recommended starting concentration for in vitro experiments?

A3: For initial in vitro cell culture experiments, a concentration range of 1 nM to 100 nM is recommended. Potent growth inhibition in sensitive AML cell lines like MV4-11 and MOLM-14 has been observed in the single-digit nM range.[2][6] For cell-based kinase inhibition assays, partial inhibition of Fgr autophosphorylation can be seen at 0.1-1 nM, with complete inhibition occurring at concentrations above 10 nM.[2] A broad dose-response curve is recommended to determine the precise IC50 value for your specific AML model.

Q4: My cells are not responding to this compound treatment. What are the potential reasons?

A4: There are several potential reasons for a lack of response:

  • Low Target Expression: The AML cell line or patient sample may express low levels of the primary target kinases (Fgr, Hck, Lyn). Verify target expression levels via qPCR or western blot.[2]

  • Kinase-Independent Growth: The cells' proliferation may be driven by signaling pathways that do not depend on Src-family kinases. For example, the THP-1 cell line, which has an MLL-AF9 translocation and an NRAS mutation, is resistant to this compound.[2]

  • Gatekeeper Mutations: Although not yet reported clinically for Fgr, mutations in the "gatekeeper" residue of the kinase domain (e.g., T338M) can confer resistance to this type of inhibitor.[1]

  • Compound Inactivity: Ensure the compound has been stored correctly and the final concentration in the media is accurate. Prepare fresh dilutions for each experiment.

Q5: How can I confirm that this compound is inhibiting its target in my cells?

A5: The most direct method is to perform a western blot analysis. Treat your AML cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for approximately 6 hours.[2] Then, immunoprecipitate Fgr, Hck, or Lyn from cell lysates and probe with an antibody that detects phosphorylation on the activation loop (e.g., pTyr416 for Src-family kinases).[2] A dose-dependent decrease in the phosphorylation signal indicates target engagement and inhibition.

Quantitative Data Summary

The inhibitory activity of this compound varies significantly between its kinase targets and its effect on different AML cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Kinase TargetIC50 Value (nM)Citation
Fgr0.03[4]
Lyn0.1[4]
Hck160[2]
Fes290[2]
Flt3-ITD440[2]
Syk470[2]

Table 2: Growth Inhibition (IC50) of this compound in AML Cell Lines

AML Cell LineKey Mutations/FeaturesIC50 Value (nM)Citation
MV4-11FLT3-ITD+< 1[2]
MOLM-14FLT3-ITD+6.6[2]
TF-1 (CC-Fgr)Expressing constitutively active Fgr116[1]
TF-1 (CC-Hck)Expressing constitutively active Hck308[1]
THP-1MLL-AF9, NRAS mutant> 3000[2]

Key Experimental Protocols

1. Cell Viability Assay (Modified from[1][2])

This protocol is used to determine the IC50 value of this compound on AML cell proliferation.

  • Materials:

    • AML cells of interest

    • Complete culture medium

    • 96-well clear-bottom cell culture plates

    • This compound stock solution (e.g., in DMSO)

    • CellTiter-Blue® or CellTiter-Glo® Cell Viability Assay reagent (Promega)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to acclimate for several hours.

    • Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours for CellTiter-Blue® or 10 minutes for CellTiter-Glo®).

    • Measure fluorescence or luminescence using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

2. Western Blot for Fgr Phosphorylation (Modified from[2])

This protocol confirms target inhibition in a cellular context.

  • Materials:

    • AML cells

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: Primary anti-Fgr, primary anti-phospho-Src family (pTyr416), secondary HRP-conjugated antibody.

    • Protein A/G agarose (B213101) beads for immunoprecipitation (IP)

  • Procedure:

    • Culture cells to a sufficient density.

    • Treat cells with various concentrations of this compound (and a vehicle control) for 6 hours.

    • Harvest and lyse the cells on ice.

    • Clarify lysates by centrifugation.

    • Perform immunoprecipitation: Incubate a portion of the lysate with an anti-Fgr antibody overnight, then add protein A/G beads to pull down Fgr protein complexes.

    • Wash the beads extensively with lysis buffer.

    • Elute the protein by boiling in SDS-PAGE loading buffer.

    • Resolve the samples via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the anti-phospho-Src family (pTyr416) antibody to detect active Fgr.

    • Strip and re-probe the membrane with a total Fgr antibody to confirm equal protein loading.

    • Image the blot to visualize changes in Fgr phosphorylation.

Visual Guides

Signaling Pathway

TL02_59_Pathway TL02_59 This compound Fgr Fgr Kinase TL02_59->Fgr Inhibits Downstream Downstream Signaling Fgr->Downstream Proliferation AML Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits Fgr kinase, blocking pro-survival signaling in AML.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Determine Potency cluster_2 Phase 3: Confirm Mechanism arrow arrow Start Select AML Cell Lines qPCR Quantify Fgr/Hck/Lyn mRNA Expression Start->qPCR WB1 Measure Fgr/Hck/Lyn Protein Levels Start->WB1 DoseResponse 72hr Dose-Response with this compound WB1->DoseResponse ViabilityAssay Cell Viability Assay (e.g., CellTiter-Blue) DoseResponse->ViabilityAssay IC50 Calculate IC50 Value ViabilityAssay->IC50 ShortTreatment 6hr Treatment with this compound IC50->ShortTreatment IP_WB IP-Western Blot for p-Fgr (pTyr416) ShortTreatment->IP_WB Confirm Confirm Target Inhibition IP_WB->Confirm

Caption: Workflow for determining the optimal concentration of this compound.

Troubleshooting Guide

Caption: Troubleshooting logic for unexpected results with this compound.

References

Validation & Comparative

TL02-59: A Potent Fgr Inhibitor Demonstrating Significant Promise in Acute Myloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel Fgr inhibitor, TL02-59, reveals its potent and selective activity against Acute Myeloid Leukemia (AML), positioning it as a promising therapeutic candidate. This guide provides a detailed comparison of this compound with other kinase inhibitors, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its potential in the AML treatment landscape.

Acute Myeloid Leukemia, the most common form of acute leukemia in adults, is characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Constitutive activation of tyrosine kinase signaling pathways is a frequent driver of AML pathogenesis, making these kinases attractive targets for therapeutic intervention.[1][2] The Src family of non-receptor tyrosine kinases, particularly Fgr, Hck, and Lyn, which are expressed in myeloid cells, play a crucial role in these aberrant signaling cascades.[1][3] this compound, an N-phenylbenzamide kinase inhibitor, has emerged as a highly potent and selective inhibitor of Fgr, demonstrating remarkable anti-AML efficacy in preclinical studies.[1][2]

Comparative Analysis of Kinase Inhibitor Potency

This compound distinguishes itself through its exceptional picomolar potency against Fgr.[1][2] In vitro kinase assays have demonstrated its high selectivity, with a narrow target profile.[2][3] The table below summarizes the inhibitory activity (IC50 values) of this compound against Fgr and other relevant kinases, providing a comparative perspective with other kinase inhibitors used in AML, although these alternatives are not direct Fgr inhibitors.

InhibitorPrimary Target(s)Fgr IC50Other Relevant Kinase IC50sReference
This compound Fgr 0.03 nM Lyn: 0.1 nM, Hck: 160 nM[4][5]
SorafenibFlt3, VEGFR, PDGFRNot reported to inhibit Fgr-[1][4]
QuizartinibFlt3Does not inhibit Fgr-[1]
SunitinibFlt3, VEGFR, PDGFRData not available-[1]
TandutinibFlt3Data not available-[1]

Preclinical Efficacy of this compound in AML Models

The anti-leukemic activity of this compound has been substantiated in both in vitro and in vivo models of AML.

In Vitro Studies

This compound has demonstrated potent growth inhibition and induction of apoptosis in AML cell lines with single-digit nanomolar potency.[1][4] Importantly, its efficacy extends to primary bone marrow samples from AML patients. A study involving 26 AML patient samples revealed that this compound suppressed the proliferation of 20 of these samples.[2] A strong correlation was observed between the sensitivity to the inhibitor and the expression levels of the myeloid Src family kinases Fgr, Hck, and Lyn.[1][2] Notably, the anti-AML activity of this compound was found to be independent of the Flt3 mutational status, a common driver mutation in AML.[1][2] The four patient samples most sensitive to this compound were wild-type for Flt3.[1][2]

In Vivo Studies

In a mouse xenograft model of AML using the human Flt3-ITD+ MV4-11 cell line, oral administration of this compound exhibited significant therapeutic effects.[1][2] A three-week treatment regimen with 10 mg/kg of this compound resulted in the complete elimination of leukemic cells from the spleen and peripheral blood, accompanied by a significant reduction in bone marrow engraftment.[1][2] In contrast, sorafenib, a multi-kinase inhibitor with activity against Flt3, did not show any effect on bone marrow or spleen engraftment of the AML cells at the same dose.[1]

Treatment GroupDoseEffect on Bone Marrow EngraftmentEffect on Spleen EngraftmentEffect on Peripheral Blood LeukemiaReference
This compound 10 mg/kg 60% reduction Complete elimination Complete elimination [1]
This compound 1 mg/kg 20% reduction 50% reduction 70% suppression [1]
Sorafenib10 mg/kgNo effectNo effectSignificant reduction[1]
Vehicle----[1]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is centered on the inhibition of the Fgr signaling pathway, which is implicated in the proliferation and survival of AML cells.

Fgr_Signaling_Pathway Fgr Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Fgr Fgr Growth_Factor_Receptor->Fgr Activation Downstream_Effectors Downstream Effectors (e.g., PI3K/Akt, MAPK) Fgr->Downstream_Effectors Phosphorylation Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival TL02_59 This compound TL02_59->Fgr Inhibition

Caption: Fgr signaling cascade in AML and the inhibitory action of this compound.

The evaluation of Fgr inhibitors like this compound typically follows a structured experimental workflow, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow Experimental Workflow for Fgr Inhibitor Evaluation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Viability AML Cell Line Viability Assays (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Primary_Samples Primary AML Patient Sample Testing Apoptosis_Assay->Primary_Samples Xenograft_Model In Vivo Mouse Xenograft Model Primary_Samples->Xenograft_Model Pharmacokinetics Pharmacokinetic Studies Xenograft_Model->Pharmacokinetics

Caption: A typical experimental pipeline for assessing the efficacy of Fgr inhibitors in AML.

The logical relationship for the therapeutic potential of this compound is based on the premise that inhibiting the Fgr kinase will lead to the suppression of AML cell growth.

Logical_Relationship Therapeutic Rationale for this compound in AML Fgr_Overexpression Fgr Overexpression/ Activation in AML AML_Proliferation AML Cell Proliferation Fgr_Overexpression->AML_Proliferation Reduced_Proliferation Reduced AML Cell Growth TL02_59_Inhibition This compound Mediated Fgr Inhibition TL02_59_Inhibition->Fgr_Overexpression TL02_59_Inhibition->Reduced_Proliferation

Caption: The logical framework for the therapeutic application of this compound in AML.

Detailed Experimental Protocols

A detailed understanding of the methodologies used to generate the presented data is crucial for its interpretation and for designing future studies.

In Vitro Kinase Assays

Recombinant Fgr, Hck, Lyn, and Syk kinases were assayed in the presence of varying concentrations of this compound. The assays were performed with the ATP concentration set to the respective Km for each kinase. The IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, were then determined.[1]

Cell Viability Assays

AML cell lines were seeded in 96-well plates and treated with a range of this compound concentrations. After a specified incubation period (e.g., 72 hours), cell viability was assessed using assays such as the MTT or CellTiter-Glo assay, which measure metabolic activity as an indicator of cell viability.

Apoptosis Assays

To determine if the observed growth inhibition was due to the induction of apoptosis, AML cells treated with this compound were stained with Annexin V and a viability dye (e.g., propidium (B1200493) iodide or DAPI). The percentage of apoptotic cells (Annexin V positive) was then quantified by flow cytometry.

Primary AML Patient Sample Proliferation Assays

Bone marrow mononuclear cells from AML patients were cultured in the presence of various concentrations of this compound. Cell proliferation was measured after a defined period using methods such as the incorporation of tritiated thymidine (B127349) or by flow cytometry-based assays that track cell division.

Mouse Xenograft Model of AML

Immunocompromised mice (e.g., NSG mice) were intravenously injected with human AML cells (e.g., MV4-11). After allowing for engraftment, the mice were treated daily with oral gavage of this compound, a comparator drug like sorafenib, or a vehicle control. At the end of the treatment period, the animals were euthanized, and the presence of human AML cells in the bone marrow, spleen, and peripheral blood was quantified by flow cytometry using antibodies specific for human hematopoietic markers (e.g., CD45, CD33).[1]

Conclusion

The available preclinical data strongly support the continued investigation of this compound as a targeted therapy for AML, particularly in patients with overexpression of Fgr. Its high potency, selectivity, and efficacy in models resistant to other targeted agents highlight its potential to address a significant unmet medical need in the treatment of this devastating disease. Further clinical development is warranted to translate these promising preclinical findings into tangible benefits for AML patients.

References

A Head-to-Head Comparison: TL02-59 and Dasatinib in Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of two tyrosine kinase inhibitors, TL02-59 and dasatinib (B193332), focusing on their performance in preclinical leukemia models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Overview

This compound is a potent and selective, orally active inhibitor of the myeloid Src-family kinase, Fgr.[1][2][3] It has demonstrated significant anti-leukemic activity in acute myeloid leukemia (AML) models, particularly in cases overexpressing Fgr, independent of Flt3 mutational status.[1][4][5]

Dasatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6][7][8] Its primary targets are BCR-ABL and the SRC family of kinases.[6][9][10][11] Dasatinib is effective in patients who are resistant or intolerant to imatinib (B729).[6][10][12]

Mechanism of Action

This compound exerts its anti-leukemic effect through the selective inhibition of Fgr, a non-receptor tyrosine kinase.[1][2] This leads to the suppression of downstream signaling pathways crucial for the proliferation and survival of AML cells.[1][4] A key aspect of this compound's mechanism is its efficacy in AML patient samples that are wild-type for Flt3, suggesting an alternative therapeutic strategy for this patient population.[1][5]

Dasatinib functions by inhibiting multiple tyrosine kinases, with its primary target being the BCR-ABL fusion protein, a hallmark of Ph+ leukemias.[9] It binds to both the active and inactive conformations of the ABL kinase domain, which allows it to overcome resistance associated with mutations that affect imatinib binding.[6][9][10] By inhibiting BCR-ABL and other kinases like the SRC family, dasatinib disrupts the signaling pathways that drive uncontrolled cell growth and survival in CML and Ph+ ALL.[9][11]

In Vitro Efficacy

The following table summarizes the in vitro activity of this compound and dasatinib in various leukemia cell lines.

CompoundTarget Kinase(s)Leukemia ModelIC50 ValuesReference
This compound Fgr, Lyn, HckAML Cell Lines (MV4-11, MOLM-14)6.6 nM (MOLM-14)[1]
FgrIn vitro kinase assay0.03 nM[2][3]
LynIn vitro kinase assay0.1 nM[2][3]
HckIn vitro kinase assay160 nM[2][3]
Dasatinib BCR-ABL, SRC family kinasesCML and ALL cell linesNanomolar concentrations[6][11]

In Vivo Efficacy

Animal model studies have demonstrated the in vivo potential of both compounds.

CompoundLeukemia ModelDosing RegimenKey FindingsReference
This compound Mouse xenograft model of AML (MV4-11 cells)10 mg/kg, oral administration for 3 weeksComplete elimination of leukemic cells from spleen and peripheral blood; significant reduction in bone marrow engraftment.[1][4][5]
Dasatinib Murine models of CMLNot specifiedInhibited leukemic cell growth and prolonged survival in mice with wild-type BCR-ABL.[12]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures, the following diagrams are provided.

TL02_59_Pathway TL02_59 This compound Fgr Fgr Kinase TL02_59->Fgr Inhibits Downstream Downstream Signaling (e.g., Proliferation, Survival) Fgr->Downstream AML_Cell AML Cell Growth & Survival Downstream->AML_Cell

Figure 1: Simplified signaling pathway of this compound in AML.

Dasatinib_Pathway Dasatinib Dasatinib BCR_ABL BCR-ABL Kinase Dasatinib->BCR_ABL Inhibits SRC_Family SRC Family Kinases Dasatinib->SRC_Family Inhibits Downstream_CML Downstream Signaling (e.g., Proliferation, Survival) BCR_ABL->Downstream_CML SRC_Family->Downstream_CML CML_ALL_Cell CML/Ph+ ALL Cell Growth & Survival Downstream_CML->CML_ALL_Cell

Figure 2: Simplified signaling pathway of Dasatinib in CML/Ph+ ALL.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Leukemia Cell Lines (e.g., MV4-11, MOLM-14) Treatment Treat with This compound or Dasatinib Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTS/MTT) Treatment->Viability_Assay Western_Blot Western Blot (Target Phosphorylation) Treatment->Western_Blot Xenograft Establish Xenograft Model (e.g., NSG mice with MV4-11) Drug_Admin Oral Administration of this compound or Dasatinib Xenograft->Drug_Admin Monitoring Monitor Tumor Burden (e.g., Bioluminescence, Spleen/Blood analysis) Drug_Admin->Monitoring Endpoint Endpoint Analysis (e.g., Bone Marrow Engraftment) Monitoring->Endpoint

References

TL02-59 Demonstrates Superior Efficacy Over Sorafenib in Preclinical AML Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A recent preclinical study highlights the potent anti-leukemic activity of TL02-59, a novel N-phenylbenzamide kinase inhibitor, which demonstrated superior efficacy in reducing leukemic burden in an Acute Myeloid Leukemia (AML) xenograft model compared to the established multi-kinase inhibitor, sorafenib (B1663141). These findings position this compound as a promising therapeutic candidate for AML, particularly in cases that may be independent of Flt3 mutations.

The study investigated the in vivo efficacy of this compound, a highly selective inhibitor of the myeloid Src-family kinase Fgr, and compared its effects with sorafenib in an immunocompromised mouse model engrafted with human Flt3-ITD+ MV4-11 AML cells. The results indicate a significant and dose-dependent reduction in leukemic cell engraftment in mice treated with this compound, with a near-complete eradication of leukemic cells in peripheral blood and spleen at a 10 mg/kg dose. In contrast, sorafenib at the same dosage showed a less pronounced effect, particularly on bone marrow and spleen engraftment.

Comparative Efficacy in AML Xenograft Model

The head-to-head comparison in the MV4-11 AML xenograft model revealed a clear therapeutic advantage for this compound. After three weeks of daily oral administration, this compound at 10 mg/kg completely eliminated leukemic cells from the spleen and peripheral blood and reduced bone marrow engraftment by 60%.[1] Sorafenib, at a 10 mg/kg dose, did not show any effect on bone marrow or spleen engraftment of the AML cells, though a significant reduction in peripheral blood leukemic cell counts was observed.[1]

Treatment GroupDosage (daily oral gavage)Bone Marrow Engraftment ReductionSpleen Engraftment ReductionPeripheral Blood Engraftment Reduction
This compound 1 mg/kg20%50%70%
This compound 10 mg/kg60%100% (complete eradication)100% (complete eradication)
Sorafenib 10 mg/kgNo effectNo effectSignificant reduction
Vehicle ----

Distinct Mechanisms of Action

The differential efficacy observed between this compound and sorafenib can be attributed to their distinct mechanisms of action and target profiles.

This compound is a potent and selective inhibitor of Fgr, a non-receptor tyrosine kinase implicated in AML pathogenesis.[1][2][3] It exhibits picomolar potency against Fgr and also inhibits other myeloid Src-family kinases like Lyn and Hck at nanomolar concentrations.[2][3] Notably, the anti-leukemic effect of this compound appears to be independent of the Flt3 mutational status, as the most sensitive primary AML patient samples in a study were wild-type for Flt3.[1]

TL02_59_Pathway TL02_59 This compound Fgr Fgr Kinase TL02_59->Fgr Downstream Downstream Signaling (e.g., STAT5, PI3K/Akt) Fgr->Downstream Proliferation AML Cell Proliferation & Survival Downstream->Proliferation Sorafenib_Pathway cluster_receptors Cell Surface Receptors cluster_intracellular Intracellular Kinases Sorafenib Sorafenib FLT3 FLT3 Sorafenib->FLT3 cKit c-Kit Sorafenib->cKit VEGFR VEGFR Sorafenib->VEGFR PDGFR PDGFR Sorafenib->PDGFR Raf Raf Kinases (Raf-1, B-Raf) Sorafenib->Raf MAPK_pathway MAPK Pathway (MEK/ERK) FLT3->MAPK_pathway cKit->MAPK_pathway Proliferation AML Cell Proliferation & Angiogenesis VEGFR->Proliferation PDGFR->Proliferation Raf->MAPK_pathway MAPK_pathway->Proliferation Experimental_Workflow start Start injection Inject human Flt3-ITD+ MV4-11 AML cells into tail vein of immunocompromised (NSG) mice start->injection engraftment Allow two weeks for leukemic cell engraftment injection->engraftment treatment Daily oral gavage for three weeks with: - this compound (1 mg/kg or 10 mg/kg) - Sorafenib (10 mg/kg) - Vehicle engraftment->treatment sacrifice Sacrifice animals after three weeks of treatment treatment->sacrifice analysis Assay for MV4-11 AML cells in bone marrow, spleen, and peripheral blood by flow cytometry sacrifice->analysis end End analysis->end

References

A Preclinical and Clinical Showdown: TL02-59 vs. Quizartinib in FLT3-ITD Positive Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two tyrosine kinase inhibitors, TL02-59 and quizartinib (B1680412), in the context of FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML). This guide synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and experimental validation.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 25-30% of AML patients and are associated with a poor prognosis, including a higher risk of relapse and shorter overall survival.[2][3][4] This has spurred the development of targeted FLT3 inhibitors.

Quizartinib, a potent and selective second-generation FLT3 inhibitor, has received FDA approval for the treatment of adult patients with newly diagnosed FLT3-ITD positive AML.[5][6] In contrast, this compound is a novel multi-targeted tyrosine kinase inhibitor in the preclinical stage of development, showing potent activity against AML cells. While direct head-to-head clinical comparisons are not available, this guide will juxtapose the existing data for both compounds to inform research and development efforts.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Quizartinib: The FLT3 Specialist

Quizartinib is a type II FLT3 inhibitor, meaning it binds to the inactive conformation of the FLT3 kinase, specifically targeting the juxtamembrane region adjacent to the ATP-binding site.[7] This binding prevents the autophosphorylation and subsequent activation of the FLT3 receptor, thereby inhibiting downstream signaling pathways crucial for leukemic cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[8] This targeted inhibition ultimately leads to apoptosis of FLT3-ITD positive leukemic cells.[8]

Quizartinib_Mechanism_of_Action cluster_membrane Cell Membrane FLT3_ITD FLT3-ITD (Inactive) FLT3_ITD_Active FLT3-ITD (Active) Downstream_Signaling Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) FLT3_ITD_Active->Downstream_Signaling Activates Quizartinib Quizartinib Quizartinib->FLT3_ITD Binds to inactive form Quizartinib->FLT3_ITD ATP ATP ATP->FLT3_ITD_Active Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Quizartinib's mechanism of action on the FLT3-ITD signaling pathway.

This compound: The Multi-Targeted Approach

This compound operates through a different, more multifaceted mechanism. It is a potent inhibitor of the myeloid Src-family kinase Fgr, with picomolar potency.[9] While FLT3 mutations are a common driver in AML, other signaling pathways can also contribute to leukemogenesis.[10] this compound also demonstrates inhibitory activity against other non-receptor tyrosine kinases implicated in AML, including c-Fes and the myeloid Src-family members Hck and Lyn.[11] Notably, the anti-leukemic activity of this compound appears to be independent of the FLT3 mutational status, suggesting its potential utility in a broader range of AML subtypes or in cases of resistance to FLT3-specific inhibitors.[9][12]

TL02_59_Mechanism_of_Action TL02_59 This compound Fgr Fgr TL02_59->Fgr Hck Hck TL02_59->Hck Lyn Lyn TL02_59->Lyn Fes c-Fes TL02_59->Fes Downstream_Signaling Downstream Signaling Pathways Fgr->Downstream_Signaling Hck->Downstream_Signaling Lyn->Downstream_Signaling Fes->Downstream_Signaling Proliferation_Survival AML Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

This compound's multi-targeted inhibition of key kinases in AML.

Preclinical Efficacy: A Comparative Look at the Data

The following tables summarize the available preclinical data for this compound and quizartinib, providing a basis for comparing their in vitro and in vivo activities.

In Vitro Potency
CompoundTargetAssayCell LineIC50Citation
This compound FgrKinase Assay-0.03 nM[10]
LynKinase Assay-0.1 nM[10]
HckKinase Assay-160 nM[10]
Growth InhibitionCell ProliferationMOLM-14 (FLT3-ITD+)6.6 nM[12]
Growth InhibitionCell ProliferationMV4-11 (FLT3-ITD+)~100 pM[11]
Quizartinib FLT3Kinase Assay-<1 nM[13]
Growth InhibitionCell ProliferationFLT3-ITD+ AML cells<1 nM[13]
In Vivo Efficacy in AML Xenograft Models
CompoundModelDosingKey FindingsCitation
This compound Mouse xenograft (MV4-11)10 mg/kg, oral, daily for 3 weeksComplete elimination of leukemic cells from spleen and peripheral blood; 60% reduction in bone marrow engraftment.[12]
Quizartinib Mouse xenograft (midostaurin-resistant MOLM-14)Not specifiedPotent antitumor activity.[13]

Clinical Landscape: Quizartinib's Journey to Approval

Quizartinib has undergone extensive clinical evaluation, leading to its approval for newly diagnosed FLT3-ITD positive AML. The pivotal QuANTUM-First trial, a randomized, double-blind, placebo-controlled, phase 3 study, demonstrated that quizartinib in combination with standard chemotherapy and as maintenance therapy resulted in a statistically significant and clinically meaningful improvement in overall survival compared to chemotherapy alone.[3]

Key Clinical Data from the QuANTUM-First Trial:

ParameterQuizartinib + ChemoPlacebo + ChemoHazard Ratio (95% CI)p-valueCitation
Median Overall Survival31.9 months15.1 months0.776 (0.615-0.979)0.0324[14]
Relapse-Free Survival (in patients with CR)39.3 months13.6 months0.613 (0.444-0.845)-[14]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are generalized experimental protocols based on the methodologies commonly employed in the cited research.

Cell Viability/Proliferation Assay (e.g., Cell-Titer Glo)

Cell_Viability_Workflow Start Seed AML cells in 96-well plates Treatment Treat with serial dilutions of This compound or Quizartinib Start->Treatment Incubation Incubate for a defined period (e.g., 72h) Treatment->Incubation Reagent Add Cell-Titer Glo reagent Incubation->Reagent Luminescence Measure luminescence Reagent->Luminescence Analysis Calculate IC50 values Luminescence->Analysis

A typical workflow for assessing cell viability in response to inhibitors.

Methodology:

  • AML cells (e.g., MV4-11, MOLM-14) are seeded into 96-well plates at a predetermined density.

  • Cells are treated with a range of concentrations of the test compound (this compound or quizartinib) or a vehicle control.

  • The plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.

  • A viability reagent, such as Cell-Titer Glo which measures ATP levels as an indicator of metabolically active cells, is added to each well.

  • Luminescence is measured using a plate reader.

  • The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Model

Methodology:

  • Immunocompromised mice (e.g., NOD/SCID) are inoculated with human AML cells (e.g., MV4-11) either intravenously or subcutaneously.

  • Once the leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., this compound orally at a specified dose and schedule), while the control group receives a vehicle.

  • Tumor burden is monitored throughout the study via methods like bioluminescence imaging, and animal weight and health are regularly assessed.

  • At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are harvested to determine the extent of leukemic cell infiltration.

Conclusion and Future Directions

Quizartinib stands as a clinically validated and approved targeted therapy for newly diagnosed FLT3-ITD positive AML, offering a significant survival benefit. Its high selectivity for FLT3 makes it a potent agent in this specific patient population.

This compound, while still in the preclinical phase, presents an intriguing alternative or complementary therapeutic strategy. Its multi-targeted approach, particularly its potent inhibition of the Fgr kinase, and its efficacy independent of FLT3 mutation status, suggest it could have a broader application in AML. Further investigation is warranted to determine its clinical potential, either as a monotherapy or in combination with other agents, and to identify the patient populations most likely to benefit from its unique mechanism of action. The development of novel agents like this compound is crucial to address the unmet needs of AML patients, including those with resistance to current therapies.

References

A Comparative Analysis of TL02-59 and Other Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of the novel Src family kinase (SFK) inhibitor, TL02-59, with other well-characterized Src inhibitors: Dasatinib (B193332), Saracatinib (AZD0530), and Bosutinib. The information presented herein is supported by experimental data to offer an objective assessment of their performance and potential applications in research and drug development.

Executive Summary

This compound is a highly potent and selective inhibitor of the myeloid Src-family kinase Fgr.[1][2][3] While other inhibitors like Dasatinib, Saracatinib, and Bosutinib also target Src family kinases, they exhibit broader kinase inhibition profiles, which can lead to off-target effects. This guide summarizes the quantitative data on their kinase inhibition, details the experimental methodologies used to determine these profiles, and illustrates the key signaling pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent or a research tool. The following tables provide a comparative overview of the inhibitory activity (IC50 in nM) of this compound, Dasatinib, Saracatinib, and Bosutinib against a panel of selected kinases.

Table 1: Selectivity Profile of this compound against key Src Family Kinases

KinaseThis compound IC50 (nM)
Fgr0.03[3]
Lyn0.1[3]
Hck160[3]

Data from in vitro kinase assays.[4]

Table 2: Comparative Selectivity Profiles of Dasatinib, Saracatinib, and Bosutinib

KinaseDasatinib IC50 (nM)Saracatinib IC50 (nM)Bosutinib IC50 (nM)
Src Family
SRC0.52.71.2
LCK1.141.0
LYN1.140.85
FYN0.641.2
YES0.841.4
FGR0.840.174
HCK0.641.0
BLK0.64-
Other Kinases
ABL10.6302.4
KIT4.9>1000>10000
PDGFRα28>1000>10000
PDGFRβ1.1>1000>10000
VEGFR28.3>1000-
EGFR10066>10000

Note: IC50 values are compiled from various sources and should be considered as indicative, as assay conditions can vary between studies.[5]

Key Observations:

  • This compound demonstrates exceptional potency and selectivity for Fgr, with picomolar activity.[1][2][3] Its activity against other SFKs like Lyn is also high, while it is significantly less potent against Hck.[3] A KINOMEscan profile of this compound against 456 kinases revealed a high degree of selectivity with a score of 0.07, interacting with only 23 kinases.[4]

  • Dasatinib is a potent, multi-targeted inhibitor with activity against Src family kinases, Abl, and other receptor tyrosine kinases like KIT, PDGFR, and VEGFR.[5][6][7]

  • Saracatinib (AZD0530) is a potent inhibitor of the Src family kinases.[7] It also inhibits Abl but is less active against other kinases like EGFR.[5]

  • Bosutinib is a dual Src/Abl inhibitor with potent activity against Src family kinases.[6][7] It exhibits minimal activity against KIT and PDGF receptors.[8][9]

Experimental Protocols

The determination of kinase inhibitor selectivity is crucial for understanding its biological effects. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Radiometric Kinase Assay

This method is considered a gold standard for quantifying kinase activity and inhibition.[10][11] It directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP[12][13]

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[14]

  • Reaction Setup: In a microplate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[14]

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Kₘ for each kinase for accurate IC₅₀ determination.[12][14]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).[12]

  • Stop Reaction and Capture Substrate: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.[15]

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.[14]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the DMSO control. Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.

KiNativ™ Kinase Profiling

KiNativ™ is a chemical proteomics platform used to profile kinase inhibitor interactions directly in a native biological context, such as cell or tissue lysates. It provides insights into target engagement and selectivity within a complex proteome.

Principle:

The assay utilizes biotinylated acyl phosphates of ATP or ADP that act as probes. These probes covalently label a conserved lysine (B10760008) residue in the ATP binding pocket of active kinases.[16] When a cell lysate is pre-incubated with an inhibitor, the binding of the probe to the target kinase is blocked or reduced. The extent of labeling is then quantified by mass spectrometry.

General Workflow:

  • Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve kinase activity.

  • Inhibitor Incubation: Treat the lysate with the test inhibitor at various concentrations or a single high concentration for initial screening.

  • Probe Labeling: Add the biotinylated ATP/ADP probe to the treated lysate. The probe will covalently attach to the active site of kinases that are not blocked by the inhibitor.

  • Protein Digestion: Digest the proteins in the lysate into peptides using trypsin.

  • Enrichment of Labeled Peptides: Use streptavidin-coated beads to enrich for the biotinylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated samples to the control (DMSO-treated) samples to determine the inhibitor's selectivity and potency against a broad range of kinases.

Mandatory Visualization

The following diagrams illustrate the Src signaling pathway and the general workflow for kinase inhibitor selectivity profiling.

Src_Signaling_Pathway Simplified Src Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 FAK->Ras Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Transcription Gene Transcription STAT3->Transcription Akt->Transcription MAPK->Transcription

Caption: A simplified diagram of the Src signaling pathway.

Kinase_Inhibitor_Profiling_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling start Start: Novel Kinase Inhibitor in_vitro In Vitro Kinase Profiling (e.g., Radiometric Assay, KINOMEscan) start->in_vitro  Initial Screening data_analysis1 Determine IC50/Kd Values for a Broad Kinase Panel in_vitro->data_analysis1 selectivity_assessment Assess On-Target Potency and Off-Target Profile data_analysis1->selectivity_assessment cellular_assays Cellular Target Engagement Assays (e.g., Western Blot, CETSA) selectivity_assessment->cellular_assays  Confirm Cellular Activity proteomics Proteomic Profiling (e.g., KiNativ) selectivity_assessment->proteomics  Unbiased Target ID data_analysis2 Identify Cellular Targets and Pathways cellular_assays->data_analysis2 proteomics->data_analysis2 in_vivo In Vivo Efficacy and Toxicity Studies data_analysis2->in_vivo  Validate in Biological System finish End: Characterized Inhibitor in_vivo->finish

Caption: General workflow for kinase inhibitor selectivity profiling.

References

A New Frontier in AML Therapy: Evaluating TL02-59 Combination Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with a shift towards targeted therapies that exploit the molecular vulnerabilities of cancer cells. One such promising agent is TL02-59, a potent and selective inhibitor of the myeloid Src-family kinase Fgr. Preclinical studies have demonstrated its significant anti-leukemic activity, positioning it as a strong candidate for clinical development, particularly in combination with other targeted agents to enhance efficacy and overcome resistance.

This guide provides a comprehensive comparison of this compound's preclinical performance with a key potential combination partner, the FMS-like tyrosine kinase 3 (FLT3) inhibitor quizartinib (B1680412). While direct preclinical or clinical data for the this compound and quizartinib combination is not yet publicly available, this guide will establish the scientific rationale for this therapeutic strategy by comparing their individual preclinical data and mechanisms of action.

Preclinical Performance: A Comparative Analysis

The following tables summarize the preclinical activity of this compound and quizartinib as monotherapies in AML models. This data underscores the potential for a synergistic combination by targeting distinct oncogenic pathways.

Table 1: In Vitro Kinase Inhibitory Activity
KinaseThis compound IC₅₀ (nM)Quizartinib IC₅₀ (nM)Reference
Fgr 0.03 Not Inhibited[1]
Lyn0.1-[1]
Hck160Not Inhibited[1]
FLT3 >1000~1 [1]
FLT3-ITD-1.1[1]
SykInhibitedNot Inhibited[1]
FesInhibitedNot Inhibited[1]

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity. Lower values indicate greater potency. Data for quizartinib's effect on Fgr, Hck, Syk, and Fes indicates no significant inhibition.

Table 2: In Vitro Cellular Activity in AML Cell Lines
Cell LineGenotypeThis compound IC₅₀ (nM)Quizartinib IC₅₀ (nM)
MV4-11FLT3-ITD+4.8~1
MOLM-14FLT3-ITD+6.6~1
THP-1FLT3-WT>1000-

IC₅₀ values represent the concentration of the drug required to inhibit 50% of cell growth.[1]

Table 3: In Vivo Efficacy in AML Xenograft Model (MV4-11 cells)
TreatmentDoseRouteScheduleOutcomeReference
This compound 1 mg/kgOralDaily20% reduction in bone marrow engraftment, 50% reduction in spleen engraftment, 70% reduction in peripheral blood leukemia cells.[1]
This compound 10 mg/kg Oral Daily Complete eradication of leukemic cells from spleen and peripheral blood, 60% reduction in bone marrow engraftment. [1]
Sorafenib (Flt3 inhibitor)10 mg/kgOralDailyNo effect on bone marrow or spleen engraftment, significant reduction in peripheral blood leukemia cells.[1]

Rationale for Combination Therapy: Targeting Parallel Pathways

This compound's high selectivity for Fgr, a key kinase in myeloid cell signaling, provides a distinct mechanism of action compared to FLT3 inhibitors like quizartinib.[1] FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), are common drivers of AML, leading to constitutive activation of downstream signaling pathways promoting cell proliferation and survival. Quizartinib directly targets this oncogenic driver.[1]

However, resistance to FLT3 inhibitors can emerge through the activation of alternative signaling pathways. The Src family kinases, including Fgr, represent a potential escape route for leukemia cells. Therefore, the combination of a potent Fgr inhibitor like this compound with a FLT3 inhibitor such as quizartinib presents a compelling strategy to simultaneously block the primary oncogenic driver and a key resistance pathway. This dual-pronged attack has the potential to induce deeper and more durable responses in patients with FLT3-ITD+ AML.[1]

Signaling_Pathways cluster_FLT3 FLT3 Pathway cluster_Fgr Fgr Pathway cluster_Inhibitors Targeted Agents FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation_Survival_FLT3 Cell Proliferation & Survival STAT5->Proliferation_Survival_FLT3 PI3K->Proliferation_Survival_FLT3 RAS->Proliferation_Survival_FLT3 Fgr Fgr Downstream_Fgr Downstream Effectors Fgr->Downstream_Fgr Proliferation_Survival_Fgr Cell Proliferation & Survival Downstream_Fgr->Proliferation_Survival_Fgr Quizartinib Quizartinib Quizartinib->FLT3 TL02_59 This compound TL02_59->Fgr

Figure 1: Dual inhibition of distinct AML signaling pathways.

Experimental Protocols

While specific protocols for this compound combination studies are not available, the following methodologies are standard for preclinical evaluation of novel therapeutic agents in AML.

In Vitro Synergy Assays

Objective: To determine if the combination of this compound and another targeted agent (e.g., quizartinib) results in synergistic, additive, or antagonistic effects on AML cell viability.

Methodology:

  • Cell Culture: AML cell lines (e.g., MV4-11, MOLM-14) are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are treated with a matrix of concentrations of this compound and the combination agent, both alone and in combination, for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®).

  • Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of this compound in combination with another targeted agent in a mouse model of AML.

Methodology:

  • Cell Line and Animal Model: Human AML cells (e.g., MV4-11) are implanted into immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Engraftment: Engraftment is confirmed by monitoring for signs of disease or by detecting human leukemia cells in the peripheral blood.

  • Drug Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent. Drugs are administered via an appropriate route (e.g., oral gavage) and schedule.

  • Efficacy Endpoints: Efficacy is assessed by monitoring tumor growth, overall survival, and the burden of leukemia cells in various tissues (bone marrow, spleen, peripheral blood) at the end of the study.

  • Toxicity Assessment: Animal weight and overall health are monitored throughout the study to assess treatment-related toxicity.

Experimental_Workflow cluster_invitro In Vitro Synergy cluster_invivo In Vivo Efficacy A AML Cell Culture (e.g., MV4-11, MOLM-14) B Treat with this compound, Agent X, and Combination A->B C Assess Cell Viability (e.g., CellTiter-Glo) B->C D Calculate Combination Index (CI) C->D E Implant AML Cells into Immunodeficient Mice F Confirm Engraftment E->F G Randomize and Treat Mice (Vehicle, this compound, Agent X, Combo) F->G H Monitor Tumor Growth, Survival, and Toxicity G->H I Analyze Leukemic Burden in Tissues H->I

Figure 2: Preclinical workflow for combination therapy evaluation.

Conclusion and Future Directions

The preclinical data for this compound monotherapy is highly encouraging, demonstrating potent and selective activity against AML cells. The rationale for combining this compound with a FLT3 inhibitor like quizartinib is strong, based on their complementary mechanisms of action that target both a primary oncogenic driver and a potential resistance pathway. Future preclinical studies are warranted to provide direct evidence of synergy and to define optimal dosing and scheduling for this combination. Successful preclinical validation would provide a solid foundation for the clinical investigation of this promising therapeutic strategy for patients with AML.

References

Validating the On-Target Effects of TL02-59: A Comparison with siRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison for validating the on-target effects of a selective inhibitor, TL02-59, by contrasting its cellular phenotype with that induced by small interfering RNA (siRNA) mediated knockdown of its target. For the purpose of this guide, we will consider this compound as a selective inhibitor of the serine/threonine-protein kinase AKT1 .

The core principle of this validation method is that if this compound is truly acting through its intended target (on-target effect), the biological consequences of its application should closely mimic the effects observed when the target protein's expression is specifically silenced.

The AKT1 Signaling Pathway

AKT1 is a crucial kinase that plays a central role in cell survival, proliferation, and metabolism. It is activated downstream of growth factor receptors and PI3K and phosphorylates a multitude of substrates to exert its effects. A simplified representation of this pathway is shown below.

AKT1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT1 AKT1 (Target of this compound) PIP3->AKT1 Recruits PDK1->AKT1 Phosphorylates (Activates) mTORC1 mTORC1 AKT1->mTORC1 Activates GSK3B GSK3β AKT1->GSK3B Inhibits FOXO1 FOXO1 AKT1->FOXO1 Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis FOXO1->Apoptosis Experimental_Workflow cluster_siRNA siRNA Arm cluster_Inhibitor Inhibitor Arm Start Select Cell Line (e.g., MCF-7) siRNA_transfection Transfect with siRNA_AKT1 or siRNA_Control Start->siRNA_transfection Inhibitor_treatment Treat with This compound or Vehicle (DMSO) Start->Inhibitor_treatment Incubate_siRNA Incubate 48-72h siRNA_transfection->Incubate_siRNA Analysis Downstream Analysis Incubate_siRNA->Analysis Incubate_inhibitor Incubate (time as per MoA) Inhibitor_treatment->Incubate_inhibitor Incubate_inhibitor->Analysis WesternBlot Western Blot (Target Engagement) Analysis->WesternBlot PhenotypeAssay Phenotypic Assay (e.g., Cell Viability) Analysis->PhenotypeAssay PhosphoProteomics Phospho-proteomics (Pathway Activity) Analysis->PhosphoProteomics

Head-to-Head Comparison: TL02-59 and A-419259 in Kinase Inhibition and Anti-Leukemic Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, particularly for hematological malignancies, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a detailed head-to-head comparison of two potent Src family kinase (SFK) inhibitors, TL02-59 and A-419259. Both compounds have demonstrated significant preclinical activity against leukemia, primarily by targeting key signaling pathways involved in cell proliferation and survival. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

At a Glance: Key Differences and Similarities

FeatureThis compoundA-419259
Primary Target FgrSrc, Lck, Lyn
Chemical Class N-phenylbenzamidePyrrolo-pyrimidine
Potency Picomolar to nanomolar IC50 against Fgr and Lyn[1][2]Nanomolar IC50 against Src, Lck, and Lyn[3][4]
Therapeutic Area Acute Myeloid Leukemia (AML)[1][5]Chronic Myelogenous Leukemia (CML), AML[3][4]
Binding Mode Induces a "DFG-out" conformation of Fgr[6]Stabilizes a "DFG-in" conformation of Hck and Fgr[5][6]

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activities of this compound and A-419259 against various kinases and cancer cell lines, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
KinaseThis compound (nM)A-419259 (nM)
Fgr0.03[1][2]-
Lyn0.1[1][2]<3[3][4]
Hck160[1][2]11.26[4]
Src-9[3][4]
Lck-<3[3][4]
c-Abl-3000[4]
Flt3-ITD440[5]-
Syk470[5]-
Fes290[5]-

Note: "-" indicates data not available from the provided search results.

Table 2: Anti-proliferative Activity in Leukemia Cell Lines (IC50)
Cell LineCancer TypeThis compound (nM)A-419259 (µM)
MV4-11AML (Flt3-ITD+)-0.04 (GI50)[3]
MOLM-14AML (Flt3-ITD+)6.6[5]-
K-562CML-0.1 - 0.3[3]
Meg-01CML-0.1[3]
DAGM/Bcr-AblMyeloid Leukemia-0.1 - 0.3[3]

Note: "-" indicates data not available from the provided search results. GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.

Mechanism of Action and Signaling Pathways

Both this compound and A-419259 exert their anti-leukemic effects by inhibiting Src family kinases, which are crucial components of oncogenic signaling pathways. However, they achieve this through distinct binding modes and impact different downstream effectors.

A-419259 is a broad-spectrum SFK inhibitor that has been shown to suppress STAT5 and Erk signaling, pathways known to be activated by the Bcr-Abl oncoprotein in CML.[4] By inhibiting Src, Lck, and Lyn, A-419259 effectively blocks proliferation and induces apoptosis in Bcr-Abl positive leukemia cells.

A419259_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl SFKs Src Family Kinases (Src, Lck, Lyn) Bcr-Abl->SFKs activates STAT5 STAT5 SFKs->STAT5 activates Erk Erk SFKs->Erk activates Proliferation_Survival Gene Expression (Proliferation, Survival) STAT5->Proliferation_Survival Erk->Proliferation_Survival A419259 A419259 A419259->SFKs inhibits

Caption: A-419259 inhibits Src family kinases, blocking Bcr-Abl signaling.

This compound , on the other hand, is a highly selective inhibitor of Fgr, a myeloid-specific Src-family kinase.[1][2] In AML, overexpression of Fgr is associated with cell growth and survival. This compound's potent and selective inhibition of Fgr leads to the suppression of AML cell growth and induction of apoptosis, demonstrating Fgr as a critical therapeutic target in this disease.[5][7]

TL0259_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptors Growth Factor Receptors Fgr Fgr Growth_Factor_Receptors->Fgr activates Downstream_Effectors Downstream Signaling Effectors Fgr->Downstream_Effectors AML_Survival Gene Expression (AML Cell Survival & Proliferation) Downstream_Effectors->AML_Survival TL0259 TL0259 TL0259->Fgr inhibits

Caption: this compound selectively inhibits Fgr, a key driver of AML cell survival.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.

Protocol:

  • Recombinant kinases (e.g., Fgr, Src, Lyn) are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

  • A serial dilution of the test compound (this compound or A-419259) is added to the reaction mixture.

  • The reaction is allowed to proceed at 30°C for a specified time (e.g., 10-60 minutes).

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) which measures ADP production, or through ELISA-based assays with phospho-specific antibodies.[4][8]

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) Start->Prepare_Reaction Add_Inhibitor Add Serial Dilutions of Inhibitor Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Quantify Quantify Phosphorylation (e.g., ADP-Glo) Incubate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of the compounds on leukemia cell lines.

Protocol:

  • Leukemia cells (e.g., MV4-11, K-562) are seeded in 96-well plates at a specific density.

  • Cells are treated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).

  • The plates are incubated for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator.

  • Cell viability is assessed using a colorimetric or luminescent assay. Common methods include:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]

    • ATP-based Assay (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells.[6][10]

  • The absorbance or luminescence is measured using a plate reader, and IC50 values are determined from the dose-response curves.

Western Blot Analysis of Protein Phosphorylation

Objective: To assess the effect of the inhibitors on the phosphorylation status of target kinases and downstream signaling proteins within cells.

Protocol:

  • Leukemia cells are treated with the inhibitor at various concentrations for a specific duration.

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]

  • Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding, typically with BSA in TBST for phospho-protein detection.[11]

  • The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Fgr, phospho-STAT5).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.[12]

  • To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH.

In Vivo AML Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

Protocol:

  • Immunocompromised mice (e.g., NOD/SCID or NSG) are intravenously injected with human AML cells (e.g., MV4-11).[5][7]

  • Once the leukemia is established (confirmed by monitoring peripheral blood for human CD45+ cells), the mice are randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., this compound administered orally) at a specific dose and schedule.[5] The control group receives a vehicle.

  • Tumor burden is monitored throughout the study by measuring the percentage of human leukemic cells in the peripheral blood, spleen, and bone marrow at the end of the experiment.

  • The efficacy of the treatment is assessed by comparing the tumor burden and survival rates between the treated and control groups.

Conclusion

Both this compound and A-419259 are potent Src family kinase inhibitors with significant anti-leukemic properties. A-419259 demonstrates broad activity against several SFKs and is effective in CML models by targeting the Bcr-Abl signaling axis. In contrast, this compound exhibits remarkable selectivity and picomolar potency for Fgr, highlighting this kinase as a key therapeutic vulnerability in AML. The choice between these inhibitors would depend on the specific type of leukemia and the underlying molecular drivers of the disease. The detailed experimental data and protocols provided in this guide offer a solid foundation for further research and development in this critical area of oncology.

References

Comparative Analysis of TL02-59's Anti-Leukemic Activity in Patient-Derived Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-leukemic agent TL02-59's performance against other therapeutic alternatives, supported by experimental data from patient-derived acute myeloid leukemia (AML) samples. The content is tailored for researchers, scientists, and professionals in drug development, offering objective data and detailed methodologies to inform preclinical and translational research.

Introduction to this compound

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] A key therapeutic strategy involves targeting the constitutively active tyrosine kinase signaling pathways that drive leukemogenesis.[1][2] this compound is an orally active, N-phenylbenzamide kinase inhibitor with potent and selective activity against the myeloid Src-family kinase Fgr.[1][2][3][4] This compound has demonstrated remarkable anti-AML efficacy, and its evaluation in patient-derived samples is crucial for assessing its clinical potential across the diverse genetic landscape of AML.[1][5][6][7]

Data Presentation: Performance of this compound and Comparators

The anti-leukemic activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize its inhibitory potency and compare its efficacy with other relevant AML therapies.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseThis compound IC50 ValueKinase FamilyRelevance in AML
Fgr 0.03 nM (31 pM) Src-Family Kinase Primary Target; Overexpressed in AML. [1][2]
Lyn0.10 nMSrc-Family KinaseOverexpressed in AML; sensitivity to this compound correlates with its expression.[1]
Hck160 nMSrc-Family KinaseOverexpressed in AML; sensitivity to this compound correlates with its expression.[1]
Fes290 nMNon-receptor Tyrosine KinaseAssociated with AML pathogenesis.[1]
Flt3-ITD440 nMReceptor Tyrosine KinaseCommon mutation in AML (~30% of cases).[1][2]
Syk470 nMNon-receptor Tyrosine KinaseAssociated with AML pathogenesis.[1]
p38α126 nMSer/Thr KinaseScored as a hit in KINOMEscan analysis.[1]
Taok3509 nMSer/Thr KinaseScored as a hit in KINOMEscan analysis.[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from in vitro kinase assays.[1]

Table 2: Efficacy of this compound in Patient-Derived and Xenograft AML Models

Model TypeKey Findings
Primary AML Patient Samples Potently suppressed proliferation in bone marrow samples from 20 of 26 AML patients.[1][8]
(n=26)Inhibitor sensitivity showed a striking correlation with Fgr, Hck, and Lyn expression levels.[1][3][8]
Efficacy was independent of Flt3 expression or mutational status; the four most sensitive samples were Flt3 wild-type.[1][3]
In Vivo Mouse Xenograft Model 10 mg/kg (oral, daily for 3 weeks): Completely eliminated leukemic cells from the spleen and peripheral blood; significantly reduced bone marrow engraftment by 60%.[1][2][8]
(MV4-11 cell line)1 mg/kg (oral, daily for 3 weeks): Reduced bone marrow engraftment by 20%, spleen engraftment by 50%, and peripheral blood leukemic cells by 70%.[1]

Table 3: Comparison with Alternative AML Therapies

Drug NameMechanism of ActionEfficacy Highlights & Limitations
This compound Selective Fgr/Src-family kinase inhibitor [2][4]Effective in Flt3-wild type AML. [1] In a xenograft model, 10 mg/kg this compound completely eradicated AML cells in the spleen and blood, whereas Sorafenib at the same dose had no effect on bone marrow or spleen engraftment.[1]
Sorafenib Pan-Flt3 kinase inhibitor[2]Has shown limited efficacy in AML.[2] Less effective than this compound in a direct in vivo comparison.[1]
Gilteritinib (B612023) Potent, selective Flt3 inhibitor[9][10]Approved for relapsed/refractory Flt3-mutated AML.[9] In a Phase II study for newly diagnosed AML, it resulted in higher remission rates than midostaurin (B1676583).[9][11] More effective than salvage chemotherapy for Flt3-mutated AML.[12]
Venetoclax BCL-2 inhibitor[13]Approved for newly diagnosed, unfit AML patients in combination with hypomethylating agents (HMA) or low-dose cytarabine.[13][14] The combination with azacitidine resulted in a 67% composite complete remission rate in Flt3-mutated patients.[13] Single-agent activity is modest (19% remission rate).[13]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings.

1. Primary AML Bone Marrow Cell Proliferation Assay:

  • Sample Source: Bone marrow aspirates were obtained from consenting AML patients.

  • Cell Isolation: Mononuclear cells were isolated by Ficoll-Paque density gradient centrifugation.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum, 1% penicillin/streptomycin, and a cytokine cocktail (e.g., IL-3, IL-6, G-CSF, GM-CSF, SCF).

  • Drug Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell proliferation and viability were measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: IC50 values were calculated by plotting the percentage of cell growth inhibition against the log concentration of the compound.

2. In Vitro Kinase Assays:

  • Enzymes: Recombinant human kinases (e.g., Fgr, Lyn, Hck, Flt3-ITD) were used.

  • Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by the target kinase. This is often performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based method.

  • Procedure: Kinase, substrate, and ATP were incubated in the presence of varying concentrations of this compound. The ATP concentration was set to the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.

  • Detection: The amount of phosphorylated substrate was quantified to determine the level of kinase inhibition.

  • Data Analysis: IC50 values were derived from dose-response curves.[1]

3. Mouse Xenograft Model of AML:

  • Animal Model: Immunocompromised mice, such as NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice, were used to prevent rejection of human cells.[1]

  • Cell Line: Human AML cell line, such as MV4-11 (which is Flt3-ITD positive), was injected intravenously (e.g., via tail vein) to establish systemic disease.[1]

  • Engraftment Confirmation: Engraftment was allowed to establish for a period (e.g., two weeks) and confirmed by detecting human leukemia cells (e.g., hCD45⁺/CD33⁺) in peripheral blood via flow cytometry.[1]

  • Drug Administration: this compound or a vehicle control was administered orally at specified doses (e.g., 1 and 10 mg/kg) daily for a defined treatment period (e.g., three weeks).[1]

  • Efficacy Evaluation: At the end of the treatment period, mice were euthanized, and tissues (bone marrow, spleen, peripheral blood) were harvested. The percentage of human leukemic cells was quantified by flow cytometry to assess tumor burden.[1]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and the experimental approach used to validate this compound.

Fgr_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GrowthFactor->Receptor 1. Ligand Binding Fgr Fgr Receptor->Fgr 2. Activation Downstream Downstream Effectors (e.g., STAT, PI3K/Akt, MAPK) Fgr->Downstream 3. Signal Transduction Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation 4. Nuclear Translocation TL02_59 This compound TL02_59->Fgr Inhibition Experimental_Workflow cluster_patient Patient-Derived Samples cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Patient AML Patient Bone Marrow Aspirate PrimaryCells Isolate Primary AML Cells Patient->PrimaryCells ProlifAssay Proliferation Assay (IC50 Determination) PrimaryCells->ProlifAssay Test Compound Efficacy Xenograft Establish Patient-Derived Xenograft (PDX) or Cell Line Xenograft ProlifAssay->Xenograft Inform In Vivo Studies KinaseAssay In Vitro Kinase Assay (Target Specificity) Treatment Treat with this compound vs. Control/Comparator Xenograft->Treatment Efficacy Assess Tumor Burden (Blood, Spleen, Bone Marrow) Treatment->Efficacy

References

Safety Operating Guide

Proper Disposal Procedures for TL02-59: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of the Fgr Inhibitor TL02-59.

This document provides crucial safety and logistical information for the proper disposal of this compound, a potent and selective Src-family kinase Fgr inhibitor. Adherence to these procedures is vital for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Given that this compound is an active pharmacological agent, all waste containing this compound must be treated as hazardous chemical waste.

Operational and Disposal Plan

The following procedures are based on best practices for the disposal of potent kinase inhibitors and cytotoxic compounds.[1][2][3][4][5][6]

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All materials contaminated with this compound, including unused or expired compounds, stock solutions, experimental media, and contaminated labware (e.g., pipette tips, gloves, vials), must be classified and handled as hazardous chemical waste.[1][3][7]

  • Segregate at Source: Do not mix this compound waste with non-hazardous or other waste streams.[4] Use dedicated and clearly labeled hazardous waste containers for all this compound contaminated materials.[3]

2. Waste Containment and Labeling:

  • Solid Waste:

    • Place unused this compound powder, contaminated gloves, weighing paper, and other solid consumables into a designated, puncture-proof, and sealable hazardous waste container.[1][8]

    • For sharps such as pipette tips and needles, use a designated sharps container that is clearly labeled for cytotoxic or hazardous chemical waste.[8][9]

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., stock solutions, cell culture media) in a dedicated, leak-proof, and shatter-resistant container.[1]

    • Ensure the container has a secure, screw-on cap to prevent leaks and spills.[8]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid waste with this compound," "Aqueous solution with this compound").[1][7][8]

    • Include the date when waste was first added to the container.[8]

3. On-site Storage and Handling:

  • Designated Storage Area: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[3][10]

  • Secondary Containment: Place liquid waste containers in a secondary containment bin to mitigate spills or leaks.[3][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.[2][4][5]

4. Disposal and Removal:

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[1][3][7]

  • Documentation: Complete all necessary waste disposal forms and maintain records as required by your institution and local regulations.[3]

  • Do Not:

    • Dispose of this compound down the drain.[1][4][11]

    • Discard this compound waste in the regular trash.[1][4][11]

Data Presentation: Waste Management Summary
Waste TypeContainer RequirementLabelingDisposal Method
Unused/Expired this compound Powder Sealable, puncture-proof container."Hazardous Waste: Solid this compound"Collection by EHS/licensed contractor.
Solutions containing this compound Leak-proof, shatter-resistant container with a screw-on cap."Hazardous Waste: Liquid this compound" (specify solvent)Collection by EHS/licensed contractor.
Contaminated Labware (non-sharp) Sealable, puncture-proof container or double-bagged in clear plastic bags.[8]"Hazardous Waste: Contaminated Labware with this compound"Collection by EHS/licensed contractor.
Contaminated Sharps Designated, puncture-proof sharps container."Hazardous Waste: Sharps with this compound"Collection by EHS/licensed contractor.

Experimental Protocols

Protocol: In Vitro Kinase Assay and Waste Generation

This protocol outlines a typical in vitro kinase assay using this compound and the corresponding waste handling procedures.

1. Preparation of this compound Stock Solution:

  • In a chemical fume hood, weigh the desired amount of this compound powder.

  • Dispose of the contaminated weighing paper and any powder residue in the designated "Hazardous Waste: Solid this compound" container.

  • Dissolve the this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • The pipette tips used for this process should be discarded in the "Hazardous Waste: Sharps with this compound" container.

2. Kinase Inhibition Assay:

  • Perform serial dilutions of the this compound stock solution in an appropriate assay buffer.

  • All pipette tips used for dilutions should be disposed of in the sharps container.

  • Incubate the kinase, substrate, and varying concentrations of this compound in a multi-well plate.

  • After the reaction, the contents of the multi-well plate and any remaining diluted solutions should be collected in the "Hazardous Waste: Liquid this compound" container.

3. Post-Experiment Cleanup:

  • Decontaminate all work surfaces with an appropriate cleaning agent.

  • The cleaning materials (e.g., absorbent pads, wipes) should be disposed of in the "Hazardous Waste: Contaminated Labware with this compound" container.

  • Remove and discard gloves into the same solid waste container.

  • Seal all waste containers and move them to the designated satellite accumulation area.

Mandatory Visualizations

Logical Workflow for this compound Disposal

G cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal A This compound Usage (e.g., Kinase Assay) B Solid Waste (Gloves, Vials) A->B Segregate Immediately C Liquid Waste (Solutions) A->C Segregate Immediately D Sharps Waste (Pipette Tips) A->D Segregate Immediately E Sealable Solid Waste Container B->E Place in F Leak-proof Liquid Waste Container C->F Collect in G Puncture-proof Sharps Container D->G Dispose in H Designated Satellite Accumulation Area E->H Store Securely F->H Store Securely G->H Store Securely I EHS/Contractor Pickup H->I Request Pickup J Final Disposal (Incineration) I->J Transport to

Caption: Workflow for the safe disposal of this compound.

Simplified Fgr Signaling Pathway with this compound Inhibition

Fgr_Signaling_Pathway Receptor Cell Surface Receptor Fgr Fgr Kinase Receptor->Fgr Activates Downstream Downstream Signaling (e.g., RAF/MEK/ERK) Fgr->Downstream Phosphorylates & Activates Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response TL02_59 This compound TL02_59->Fgr Inhibits

Caption: Inhibition of the Fgr signaling pathway by this compound.

References

Essential Safety and Handling Protocol for TL02-59

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling the potent Src-family kinase inhibitor, TL02-59. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on established best practices for handling potent, research-grade pharmaceutical compounds and kinase inhibitors.[1][2] This information must be supplemented by a formal, compound-specific risk assessment conducted by the user's institution before any handling occurs.[3][4][5]

Compound Overview

This compound is a selective and orally active inhibitor of Fgr and Lyn kinases, demonstrating high potency with IC50 values in the nanomolar range. It is utilized in preclinical research, particularly in studies related to acute myelogenous leukemia (AML). Due to its potent biological activity, this compound should be handled with caution to prevent occupational exposure.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure through inhalation, dermal contact, or ingestion.[2] The required PPE is summarized in the table below.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Disposable Respirator (N95 or higher)Recommended for all handling of powdered this compound, especially during weighing and aliquoting, to prevent inhalation of fine particles. A fit-tested respirator is essential.[6]
Powered Air-Purifying Respirator (PAPR)Consider for operations with a high potential for aerosol generation or for individuals with respiratory sensitivities.
Hand Protection Double Nitrile GlovesWear two pairs of chemical-resistant nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals during prolonged handling.[1][7]
Body Protection Disposable Lab Coat or CoverallsA dedicated, disposable lab coat or coveralls made of a protective material like Tyvek should be worn over personal clothing to prevent contamination.[1]
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes.[1][2]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. All operations involving the solid compound should be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[2]

Preparation:

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and have restricted access.

  • Decontamination Supplies: Ensure that a validated decontamination solution and a chemical spill kit are readily accessible.

  • Waste Containers: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp hazardous waste.[8][9]

Handling:

  • Donning PPE: Put on all required PPE in the correct sequence before entering the designated handling area.

  • Weighing and Aliquoting: When handling the powdered form of this compound, use a balance inside a chemical fume hood. Employ gentle scooping techniques to minimize dust generation.

  • Solution Preparation: To dissolve this compound, slowly add the solvent to the solid to prevent splashing. Common solvents include DMSO.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[10][11][12]

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, labeled, and sealed hazardous waste container. This includes contaminated PPE and labware.[2]
Liquid Waste Collect in a dedicated, labeled, and sealed hazardous waste container. Do not pour down the drain.[2]
Contaminated Sharps Dispose of in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[2][11]

Experimental Protocols

While specific experimental protocols for this compound are not provided in the search results, a general workflow for in vitro and in vivo studies can be inferred.

In Vitro Cell-Based Assays:

  • Cell Culture: Culture relevant cell lines (e.g., AML cell lines) under appropriate conditions.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in cell culture media. Treat cells for the specified duration.

  • Analysis: Perform downstream analyses such as cell viability assays, apoptosis assays, or western blotting to assess the effects of this compound.

In Vivo Animal Studies:

  • Animal Models: Utilize appropriate animal models (e.g., mouse xenograft models of AML).

  • Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage). A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline.

  • Dosing: Administer the formulated this compound to the animals at the desired dose and schedule.

  • Monitoring and Analysis: Monitor the animals for therapeutic efficacy and any signs of toxicity. Collect tissues or blood samples for further analysis.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation through disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Handling Area prep2 Prepare Spill Kit & Decontamination Solution prep1->prep2 prep3 Label Hazardous Waste Containers prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh & Aliquot Solid this compound handle1->handle2 handle3 Prepare this compound Solution handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 post2 Dispose of Waste in Labeled Containers post1->post2 post3 Doff PPE post2->post3 disp1 Store Hazardous Waste Securely post2->disp1 post4 Wash Hands Thoroughly post3->post4 disp2 Arrange for Professional Disposal disp1->disp2

Caption: Workflow for the Safe Handling of Potent Compound this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.